Product packaging for Ipragliflozin(Cat. No.:CAS No. 761423-87-4)

Ipragliflozin

Cat. No.: B1672104
CAS No.: 761423-87-4
M. Wt: 404.5 g/mol
InChI Key: AHFWIQIYAXSLBA-RQXATKFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipragliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for research use in the study of type 2 diabetes mellitus and related metabolic disorders . By selectively inhibiting SGLT2 in the proximal renal tubules, this compound blocks the reabsorption of filtered glucose, thereby promoting urinary glucose excretion (UGE) and independently reducing blood glucose levels through an insulin-independent mechanism . This unique mechanism offers significant research value for exploring novel therapeutic pathways. Studies have shown that this compound exhibits a 254-fold selectivity for SGLT2 over SGLT1, minimizing potential off-target effects related to SGLT1 inhibition in the intestine . In experimental models, this compound has demonstrated robust efficacy in improving glycemic control and reducing body weight . Furthermore, research indicates potential applications beyond glycemic regulation, including the investigation of renoprotective effects, as the compound has been shown to reduce urinary albumin excretion and attenuate renal dysfunction and interstitial fibrosis in models of diabetic nephropathy, even at doses that do not affect plasma glucose . Its favorable pharmacokinetic profile, including high oral bioavailability and a half-life suitable for once-daily dosing, makes it a valuable tool for preclinical research . This product is provided for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21FO5S B1672104 Ipragliflozin CAS No. 761423-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ipragliflozin's Core Mechanism of Action in Renal Glucose Reabsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipragliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2] Developed for the management of type 2 diabetes mellitus (T2DM), its mechanism of action offers an insulin-independent pathway to achieve glycemic control.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its interaction with SGLT2 in the renal proximal tubules and the subsequent physiological responses. The document details the quantitative effects, experimental methodologies used for its characterization, and the key signaling and logical pathways involved in its therapeutic effects.

Core Mechanism: Inhibition of SGLT2-Mediated Glucose Reabsorption

The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the plasma. Under normal physiological conditions, virtually all filtered glucose is reabsorbed back into circulation, preventing its loss in urine. This process is primarily mediated by two sodium-glucose cotransporters, SGLT1 and SGLT2.

  • SGLT2: This is a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal renal tubules.[6][7] It is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate.[4][7]

  • SGLT1: This high-affinity, low-capacity transporter is found in the S3 segment of the proximal tubule and is responsible for reabsorbing the remaining 10% of filtered glucose.[8]

This compound functions as a competitive inhibitor of SGLT2.[4] By binding to the SGLT2 protein, this compound blocks the reabsorption of glucose and sodium from the tubular fluid back into the bloodstream.[6][9] This inhibition of SGLT2 leads to a significant increase in urinary glucose excretion (glucosuria), thereby lowering the plasma glucose concentration in individuals with hyperglycemia.[1][3][10] A key advantage of this mechanism is its independence from insulin secretion or sensitivity, making it an effective treatment option across different stages of T2DM.[2][3]

Quantitative Data on this compound's Effects

The pharmacokinetics and pharmacodynamics of this compound have been extensively studied in healthy volunteers and patients with T2DM. The data consistently demonstrate a dose-dependent effect on urinary glucose excretion and plasma glucose levels.

Table 1: Pharmacokinetic Profile of this compound in T2DM Patients (Single Daily Dose)
Parameter50 mg Dose100 mg DoseReference
Cmax (ng/mL) Data not consistently available in search resultsData not consistently available in search results[10]
AUC0-24h (ng·h/mL) Data not consistently available in search results1.9-fold higher than 50mg group[10]
tmax (h) Data not consistently available in search resultsData not consistently available in search results[10]

Note: Specific mean values for Cmax and AUC were not detailed in the provided search results, but the dose-dependent increase was noted.

Table 2: Pharmacodynamic Response: Urinary Glucose Excretion (UGE)
PopulationThis compound DoseChange in 24h UGE from BaselineKey FindingReference(s)
Japanese T2DM Patients 50 mg, 100 mgRemarkable, dose-dependent increaseIncreased glucosuria[10]
Healthy Volunteers & T2DM Patients 50-100 mgApproached maximum effectSaturation of effect at higher doses[1]
T2DM Patients with varying eGFR Single DoseDecreased with declining eGFR (46 mg/min in normal eGFR to 8 mg/min in severe impairment)Efficacy is dependent on renal function[7][11]
Table 3: Clinical Efficacy Markers in T2DM Patients
ParameterThis compound TreatmentPlaceboKey OutcomeReference(s)
Fasting Plasma Glucose Significant reductionNo significant changeImproved glycemic control[10]
Plasma Glucose AUC0-24h Significant reductionNo significant changeImproved overall glucose exposure[10]
Body Weight ReductionNo significant changeFavorable metabolic effect[10]
HbA1c (in patients with mild renal impairment) -0.56% change at 6 months+0.26% change at 6 monthsEffective in mild renal impairment[12]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of established in vitro and in vivo experimental protocols.

Protocol 1: In Vitro SGLT2 Inhibition Assay
  • Objective: To determine the potency and selectivity of this compound for human SGLT2.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells or similar cell lines are stably transfected to express human SGLT2 (hSGLT2) or human SGLT1 (hSGLT1) proteins.

    • Uptake Assay: Cells are incubated in a sodium-containing buffer with a mixture of a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate) and varying concentrations of this compound or a vehicle control.

    • Measurement: After a defined incubation period, the uptake reaction is stopped, and the cells are washed to remove extracellular radiolabel. Intracellular radioactivity is then measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the glucose uptake (IC50) is calculated to determine its inhibitory potency. Selectivity is determined by comparing the IC50 values for hSGLT2 and hSGLT1.

Protocol 2: In Vivo Assessment of Urinary Glucose Excretion (UGE) in Animal Models
  • Objective: To evaluate the in vivo efficacy of this compound in promoting glucosuria.

  • Methodology:

    • Animal Model: Diabetic animal models, such as high-fat diet-fed mice or streptozotocin (STZ)-induced diabetic rats, are commonly used.

    • Acclimatization: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. They are acclimatized for several days before the study begins.

    • Treatment: Animals are randomized to receive either this compound (at various doses, administered orally) or a vehicle control.

    • Urine Collection: Urine is collected over a 24-hour period both before (baseline) and after drug administration.

    • Analysis: The total volume of urine is measured, and the glucose concentration in the urine is determined using a glucose oxidase assay or similar method. The total amount of glucose excreted over 24 hours is then calculated.

Protocol 3: Human Pharmacodynamic Study (Randomized Controlled Trial)
  • Objective: To assess the pharmacokinetics and pharmacodynamics of this compound in patients with T2DM.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study design is employed.

    • Participants: Patients with a confirmed diagnosis of T2DM meeting specific inclusion/exclusion criteria (e.g., HbA1c levels, renal function) are enrolled.

    • Intervention: Participants are randomized to receive a once-daily oral dose of this compound (e.g., 50 mg or 100 mg) or a matching placebo for a specified duration (e.g., 14 to 24 weeks).[10]

    • Data Collection: Blood and urine samples are collected at regular intervals. Pharmacokinetic parameters (Cmax, AUC) are determined from plasma concentrations of this compound. Pharmacodynamic endpoints include 24-hour UGE, fasting plasma glucose, and postprandial glucose levels.

    • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

Visualizations: Pathways and Workflows

Signaling and Mechanical Action Pathway

Ipragliflozin_Mechanism cluster_Systemic Systemic Circulation cluster_Kidney Kidney (Nephron) cluster_Outcome Physiological Outcome This compound Oral this compound Administration Plasma This compound in Plasma This compound->Plasma Glomerulus Glomerular Filtration Plasma->Glomerulus Delivered to Kidney Inhibition This compound Inhibits SGLT2 Plasma->Inhibition Targets SGLT2 Glucose High Plasma Glucose (Hyperglycemia) Glucose->Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtrate Enters Tubule Reabsorption Glucose & Na+ Reabsorption (~90%) Glomerulus->Reabsorption Filtered Glucose SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 SGLT2->Reabsorption Urine Increased Urinary Glucose Excretion (Glucosuria) Reabsorption->Urine Blockade leads to Inhibition->SGLT2 BloodGlucose Lowered Blood Glucose Urine->BloodGlucose Results in UGE_Workflow start Start: Select Diabetic Animal Model (e.g., HFD-fed mice) acclimate Acclimatize Animals in Metabolic Cages start->acclimate baseline 24h Baseline Urine Collection (Measure Volume & Glucose) acclimate->baseline randomize Randomize into Groups (Vehicle vs. This compound Doses) baseline->randomize treat_vehicle Administer Vehicle (Oral Gavage) randomize->treat_vehicle Control treat_ipra Administer this compound (Oral Gavage) randomize->treat_ipra Treatment collect_urine 24h Post-Dose Urine Collection treat_vehicle->collect_urine treat_ipra->collect_urine analyze Measure Urine Volume & Glucose Concentration collect_urine->analyze calculate Calculate Total 24h Urinary Glucose Excretion (UGE) analyze->calculate compare Compare UGE between This compound and Vehicle Groups calculate->compare end End: Determine Dose-Response Effect on Glucosuria compare->end Clinical_Effects cluster_mechanism Primary Mechanism cluster_direct_effects Direct Renal Effects cluster_downstream_benefits Downstream Clinical Benefits inhibition This compound Inhibits Renal SGLT2 glucosuria Increased Urinary Glucose Excretion inhibition->glucosuria natriuresis Increased Urinary Sodium Excretion inhibition->natriuresis glycemic Improved Glycemic Control (Lower HbA1c & FPG) glucosuria->glycemic weight Body Weight Reduction (Caloric Loss) glucosuria->weight bp Blood Pressure Reduction (Osmotic Diuresis) natriuresis->bp renal Reduced Glomerular Hyperfiltration natriuresis->renal via Tubuloglomerular Feedback

References

The Journey of Ipragliflozin: From Discovery to Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipragliflozin, a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus. Its unique mechanism of action, independent of insulin secretion, offers a novel therapeutic approach by promoting urinary glucose excretion, thereby lowering blood glucose levels. This technical guide provides a comprehensive overview of the discovery, synthesis, and signaling pathways of this compound, tailored for professionals in the field of drug development and research.

Discovery and Development

The discovery of this compound stemmed from a dedicated effort to develop C-glucosides with a benzothiophene structure as SGLT2 inhibitors.[1] Initial screening identified a benzothiophene derivative as a potent SGLT2 inhibitor.[1] Further optimization of this lead compound, including the strategic addition of a fluorine atom, led to the discovery of this compound (formerly ASP1941).[2] This modification resulted in a compound with a superior in vitro profile, demonstrating high potency and a 254-fold selectivity for SGLT2 over SGLT1.[2] this compound was jointly developed by Astellas Pharma Inc. and Kotobuki Pharmaceutical Co., Ltd., and first received regulatory approval in Japan in 2014.[3][4]

Synthetic Pathways

Several synthetic routes for this compound have been developed, with a focus on efficiency, stereoselectivity, and industrial scalability. A common strategy involves the coupling of a protected glucose derivative with a substituted benzothiophene moiety.

One notable synthetic approach, detailed in patent literature, utilizes a halogen-lithium exchange followed by transmetalation with a zinc salt to create a key organozinc reagent. This is then coupled with a protected glucopyranosyl bromide. The final step involves the deprotection of the hydroxyl groups on the glucose ring.

Logical Flow of a Common this compound Synthesis:

G cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation and Deprotection A 2-Bromobenzaldehyde C Grignard Reagent Formation A->C Mg, THF D Coupling Reaction A->D B 5-Bromo-2-fluorotoluene B->C C->D E 2-((5-Bromo-2-fluorophenyl)methyl)benzothiophene D->E G Halogen-Lithium Exchange & Transmetalation (Zn) E->G n-BuLi, ZnBr2 F Protected α-D-glucopyranosyl bromide H Coupling Reaction F->H G->H I Protected this compound H->I J Deprotection I->J e.g., BCl3 or NaOMe K This compound J->K This compound This compound SGLT2 SGLT2 Inhibition (in Kidney) This compound->SGLT2 UGE Increased Urinary Glucose Excretion SGLT2->UGE CaloricDeficit Mild Caloric Deficit UGE->CaloricDeficit AMP_ATP Increased AMP/ATP Ratio CaloricDeficit->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 MetabolicEffects Beneficial Metabolic Effects (e.g., increased fatty acid oxidation, WAT browning) SIRT1->MetabolicEffects

References

The Preclinical Pharmacokinetic and Pharmacodynamic Profile of Ipragliflozin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of ipragliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented herein is intended to support research and development efforts by providing detailed data and experimental methodologies from key preclinical studies.

Introduction

This compound is a novel therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action is independent of insulin, focusing on the inhibition of glucose reabsorption in the kidneys.[1] SGLT2, the primary transporter responsible for this reabsorption, is located in the proximal convoluted tubule.[2][3] By selectively inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound, providing a foundation for its clinical development.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in preclinical models, characterized by good oral absorption and a dose-dependent increase in plasma concentrations.[4]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in rats following a single oral administration.

Parameter1 mg/kg10 mg/kg30 mg/kg
Cmax (ng/mL) 235 ± 342430 ± 2807840 ± 960
Tmax (hr) 0.5 ± 0.20.8 ± 0.31.0 ± 0.4
AUC₀-∞ (ng·h/mL) 834 ± 1219870 ± 115035400 ± 4120
t₁/₂ (hr) 2.1 ± 0.32.5 ± 0.42.8 ± 0.5

Data presented as mean ± standard deviation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent inhibition of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.

In Vitro SGLT2 Inhibition

This compound is a potent and selective inhibitor of SGLT2. In vitro studies using Chinese hamster ovary (CHO) cells overexpressing human SGLT subtypes have demonstrated its high affinity for SGLT2 compared to SGLT1.[5]

TransporterIC₅₀ (nM)Selectivity (SGLT1/SGLT2)
Human SGLT1 1876254-fold
Human SGLT2 7.38

IC₅₀: Half-maximal inhibitory concentration.[6][7]

In Vivo Antihyperglycemic Effects

Preclinical studies in various diabetic animal models have consistently shown the efficacy of this compound in improving glycemic control.

Dose (mg/kg)Urinary Glucose Excretion (mg/24h)
Vehicle 5.2 ± 1.1
0.3 120.4 ± 15.3
1 250.6 ± 28.7
3 480.1 ± 55.2

Data presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Culture CHO cells stably expressing human SGLT2 prep2 Seed cells into 96-well plates prep1->prep2 prep3 Incubate for 24 hours prep2->prep3 assay1 Wash cells with Na+-free buffer prep3->assay1 assay2 Pre-incubate with varying concentrations of this compound assay1->assay2 assay3 Add ¹⁴C-AMG (a non-metabolizable glucose analog) in Na+-containing buffer assay2->assay3 assay4 Incubate for 1-2 hours assay3->assay4 assay5 Wash cells to remove unbound radiolabel assay4->assay5 analysis1 Lyse cells assay5->analysis1 analysis2 Measure radioactivity using a scintillation counter analysis1->analysis2 analysis3 Calculate percent inhibition relative to vehicle control analysis2->analysis3 analysis4 Determine IC₅₀ value using non-linear regression analysis3->analysis4

Workflow for the in vitro SGLT2 inhibition assay.

Detailed Steps:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human SGLT2 are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

  • Washing: Prior to the assay, cells are washed with a sodium-free buffer to remove any residual glucose.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified period.

  • Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), is added in a sodium-containing buffer to initiate uptake.

  • Incubation: The plate is incubated for 1-2 hours at 37°C.

  • Termination and Lysis: Uptake is terminated by washing the cells with ice-cold, sodium-free buffer. The cells are then lysed.

  • Measurement: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Animal Models of Diabetes

This model is used to evaluate the antihyperglycemic effects of this compound in an insulin-deficient state.[8][9]

G cluster_induction Diabetes Induction cluster_confirmation Confirmation & Grouping cluster_treatment Treatment & Monitoring ind1 Acclimatize male Sprague-Dawley rats ind2 Administer a single intraperitoneal injection of STZ (50-65 mg/kg) ind1->ind2 ind3 Monitor blood glucose levels after 48-72 hours ind2->ind3 conf1 Confirm hyperglycemia (blood glucose > 250 mg/dL) ind3->conf1 conf2 Randomize diabetic animals into treatment groups (vehicle and this compound) conf1->conf2 treat1 Administer this compound or vehicle daily by oral gavage for the study duration conf2->treat1 treat2 Monitor blood glucose, body weight, and food/water intake treat1->treat2 treat3 Collect urine for glucose excretion analysis treat1->treat3

Workflow for the STZ-induced diabetic rat model.

Detailed Steps:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the facility for at least one week.

  • STZ Administration: A single intraperitoneal injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg.

  • Diabetes Confirmation: Blood glucose levels are monitored 48-72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Grouping and Treatment: Diabetic animals are randomly assigned to treatment groups and receive daily oral doses of this compound or vehicle for the duration of the study.

The KK-Ay mouse is a genetic model of obese type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and insulin resistance.[3][10]

Key Characteristics:

  • Genetic Background: These mice carry the yellow obese gene (Ay), leading to spontaneous development of obesity and diabetes.

  • Phenotype: They exhibit key features of human type 2 diabetes, making them a relevant model for efficacy testing.

  • Usage: KK-Ay mice are used to assess the long-term effects of this compound on glycemic control, body weight, and other metabolic parameters.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis & PK Calculation dose1 Fast rats overnight dose2 Administer a single oral dose of this compound via gavage dose1->dose2 sample1 Collect serial blood samples from the jugular vein or tail vein at predefined time points dose2->sample1 sample2 Process blood to obtain plasma sample1->sample2 sample3 Store plasma samples at -80°C sample2->sample3 analysis1 Extract this compound from plasma using liquid-liquid or solid-phase extraction sample3->analysis1 analysis2 Quantify this compound concentrations using a validated LC-MS/MS method analysis1->analysis2 analysis3 Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis analysis2->analysis3

Workflow for a pharmacokinetic study in rats.

Detailed Steps:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight before dosing.

  • Dosing: this compound is administered as a single oral dose via gavage.

  • Blood Collection: Serial blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using appropriate software.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of SGLT2 in the renal proximal tubule. This leads to a cascade of downstream effects that contribute to improved glycemic control.

G cluster_kidney Renal Proximal Tubule cluster_systemic Systemic Effects This compound This compound sglt2 SGLT2 This compound->sglt2 Inhibits glucose_reabsorption Glucose Reabsorption sglt2->glucose_reabsorption Mediates urinary_glucose Increased Urinary Glucose Excretion glucose_reabsorption->urinary_glucose Decreased reabsorption leads to blood_glucose Lowered Blood Glucose urinary_glucose->blood_glucose

Mechanism of action of this compound.

Conclusion

The preclinical data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile. It is a potent and selective SGLT2 inhibitor that effectively increases urinary glucose excretion and lowers blood glucose levels in various animal models of diabetes. The experimental protocols detailed in this guide provide a framework for further research and development of SGLT2 inhibitors.

References

Ipragliflozin's Impact on Cellular Glucose Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipragliflozin, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily exerts its glucose-lowering effect by promoting urinary glucose excretion. While this renal action is its principal mechanism, emerging evidence suggests that this compound also influences cellular glucose uptake and metabolism in peripheral tissues through indirect pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cellular glucose uptake, detailing its indirect molecular mechanisms, and presenting relevant experimental data and protocols. The information is intended to support further research and drug development in the field of metabolic diseases.

Core Mechanism of Action: SGLT2 Inhibition

This compound is a potent and selective inhibitor of SGLT2, which is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine.[1] By competitively inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] This mechanism is independent of insulin secretion or action, making it an effective therapeutic strategy for type 2 diabetes.[2]

Indirect Effects on Cellular Glucose Uptake

Current research indicates that the effects of this compound on cellular glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, are primarily indirect consequences of its systemic effects. These indirect mechanisms include:

  • Alleviation of Glucotoxicity: By promoting the excretion of excess glucose, this compound reduces chronic hyperglycemia, thereby mitigating the detrimental effects of glucotoxicity on insulin signaling and cellular function in peripheral tissues.

  • Activation of AMPK/SIRT1 Pathway: Studies have shown that this compound treatment can lead to the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) in both the liver and adipose tissue.[4][5][6] This activation is likely a result of the mild energy deficit created by urinary glucose loss. The AMPK/SIRT1 pathway is a key regulator of cellular energy homeostasis and its activation can lead to a variety of metabolic benefits, including increased fatty acid oxidation and enhanced mitochondrial function.[4][5][6]

Signaling Pathways

The indirect effects of this compound on cellular metabolism are mediated by complex signaling pathways. The activation of the AMPK/SIRT1 pathway is a central event that influences downstream processes related to energy expenditure and substrate utilization.

This compound This compound SGLT2_inhibition SGLT2 Inhibition (Kidney) This compound->SGLT2_inhibition UGE Increased Urinary Glucose Excretion SGLT2_inhibition->UGE Blood_Glucose Lowered Blood Glucose UGE->Blood_Glucose Energy_Deficit Mild Systemic Energy Deficit UGE->Energy_Deficit Glucotoxicity Reduced Glucotoxicity Blood_Glucose->Glucotoxicity Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Glucotoxicity->Peripheral_Tissues AMPK_Activation AMPK Activation (Adipose Tissue, Liver) Energy_Deficit->AMPK_Activation SIRT1_Activation SIRT1 Activation (Adipose Tissue, Liver) AMPK_Activation->SIRT1_Activation Energy_Expenditure Increased Energy Expenditure SIRT1_Activation->Energy_Expenditure Fatty_Acid_Oxidation Increased Fatty Acid Oxidation SIRT1_Activation->Fatty_Acid_Oxidation WAT_Browning Browning of White Adipose Tissue SIRT1_Activation->WAT_Browning Energy_Expenditure->Peripheral_Tissues Fatty_Acid_Oxidation->Peripheral_Tissues

Caption: Indirect signaling pathway of this compound's metabolic effects.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TransporterIC₅₀ (nM)Selectivity (vs. hSGLT1)Reference
Human SGLT27.38254-fold[2]
Human SGLT11876-[2]
Rat SGLT210.9269-fold[2]
Rat SGLT12930-[2]
Mouse SGLT24.61310-fold[2]
Mouse SGLT11430-[2]

Table 2: Effects of this compound in Animal Models

Animal ModelThis compound DoseDurationKey FindingsReference
High-Fat Diet-Induced Obese Mice1 mg/kg/day16 weeks- Attenuated hepatic steatosis- Reduced adipocyte hypertrophy- Upregulated Ucp1 and thermogenesis-related genes in adipose tissue- Activated AMPK/SIRT1 pathway in liver and adipose tissue[4][5][6]
Streptozotocin-Induced Diabetic Rats3 mg/kg/day4 weeks- Improved hyperglycemia and glucose tolerance- Reduced hyperlipidemia and hepatic steatosis[7]
KK-Ay Diabetic Mice3 mg/kg/day4 weeks- Sustained antihyperglycemic effect- Increased urinary glucose excretion[2]

Experimental Protocols

2-NBDG Glucose Uptake Assay in Adipocytes/Myotubes

This protocol is adapted for assessing the direct effects of this compound on glucose uptake in cell culture.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • This compound

  • Insulin (positive control)

  • Phloretin or Cytochalasin B (inhibitors of glucose transport)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes or L6 myoblasts into myotubes in 24- or 96-well plates.

  • Serum Starvation: Prior to the assay, serum-starve the differentiated cells for 2-4 hours in serum-free medium to lower basal glucose uptake.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound, insulin (e.g., 100 nM), or vehicle control in KRH buffer for a specified time (e.g., 30-60 minutes).

  • Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 15-30 minutes at 37°C.

  • Termination and Washing: Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.[8][9][10]

Start Differentiated Cells (Adipocytes/Myotubes) Serum_Starvation Serum Starvation (2-4 hours) Start->Serum_Starvation Pre_incubation Pre-incubation with This compound/Controls Serum_Starvation->Pre_incubation Glucose_Uptake Add 2-NBDG (15-30 min) Pre_incubation->Glucose_Uptake Termination Wash with ice-cold KRH buffer Glucose_Uptake->Termination Measurement Measure Fluorescence Termination->Measurement

Caption: Workflow for 2-NBDG glucose uptake assay.
Western Blotting for GLUT4 and Signaling Proteins

This protocol outlines the procedure for quantifying the expression of key proteins involved in glucose metabolism and signaling.

Materials:

  • Cell lysates from treated adipocytes or myotubes

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLUT4, anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

This compound's primary effect on glucose metabolism is through the inhibition of renal SGLT2, leading to systemic improvements that indirectly influence cellular glucose handling in peripheral tissues. The activation of the AMPK/SIRT1 pathway appears to be a key indirect mechanism. However, direct, SGLT2-independent effects of this compound on cellular glucose uptake in tissues like muscle and fat have not been conclusively demonstrated in vitro.

Future research should focus on in vitro studies using relevant cell lines (L6 myotubes, 3T3-L1 adipocytes) to definitively assess whether this compound has any direct impact on glucose transporter expression, translocation, or insulin signaling pathways. Such studies will provide a more complete understanding of the full spectrum of this compound's actions and may uncover novel therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Ipragliflozin Administration in Rat Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of ipragliflozin in rat models of metabolic disease. The following sections detail the experimental design, drug administration, and analytical methods commonly employed to investigate the metabolic effects of this SGLT2 inhibitor.

Introduction

This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that lowers blood glucose levels by promoting urinary glucose excretion.[1][2] Beyond its glycemic control, this compound has been shown to exert beneficial effects on various metabolic parameters, including body weight, hepatic steatosis, and adipose tissue function.[1][2] These protocols are designed to guide researchers in conducting robust and reproducible preclinical studies to evaluate the therapeutic potential of this compound in metabolic disorders using rat models.

Experimental Models

Two primary rat models are frequently utilized in metabolic studies of this compound: the high-fat diet (HFD)-induced obesity model and the streptozotocin (STZ)-induced diabetes model.

High-Fat Diet (HFD)-Induced Obese Rat Model

This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.

  • Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.

  • Diet: A high-fat diet, typically providing 45% to 60% of calories from fat, is administered for a period of 8-16 weeks to induce the desired metabolic phenotype.[1][2][3]

  • Control Group: A control group receiving a standard chow diet is essential for comparison.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is characterized by hyperglycemia resulting from the destruction of pancreatic β-cells by STZ. It is a well-established model for studying type 1 diabetes and its complications.

  • Animal Strain: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (40-65 mg/kg body weight) dissolved in citrate buffer (pH 4.5) is administered.[4][5][6] Diabetes is typically confirmed by measuring blood glucose levels 48-72 hours post-injection; rats with fasting blood glucose levels ≥ 15 mmol/L (or >250 mg/dL) are considered diabetic.[4][5]

This compound Administration

Dosage and Vehicle
  • Dosage: Effective doses in rat studies typically range from 1 mg/kg to 10 mg/kg body weight per day.[1][3]

  • Vehicle: this compound is commonly suspended in a 0.5% carboxymethyl cellulose (CMC) solution for oral administration.[7]

Route and Duration of Administration
  • Route: Oral gavage is the most common and precise method for daily administration.[1][7] Administration in drinking water is an alternative for longer-term studies to reduce handling stress.

  • Duration: The treatment duration can vary from a single dose for acute studies to several weeks (e.g., 4-16 weeks) for chronic efficacy studies.[1][8]

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported effects of this compound on key metabolic parameters in different rat models.

Table 1: Effects of this compound in High-Fat Diet-Induced Obese Rodent Models

SpeciesDietThis compound DoseDurationBody WeightFood IntakeBlood GlucoseLiver Weight/TriglyceridesAdipose TissueReference
Mouse60% HFD10 mg/kg/day (gavage)16 weeksNo significant changeIncreasedNo significant changeAttenuated hepatic steatosisReduced adipocyte size, induced browning[1][2]
RatHFD10 mg/kg/dayNot specifiedReducedSlightly increasedNot specifiedNot specifiedReduced fat mass[9]
MouseHFD10 mg/kg/day (in water)4 weeksNo significant changeIncreasedImproved hyperglycemiaMarkedly improved hepatic steatosisIncreased epididymal fat mass
MouseHFD30 mg/kg/day (gavage)9 weeksSuppressed gainNot specifiedNot specifiedSuppressed hepatic lipid contentReduced fat mass[2]

Table 2: Effects of this compound in STZ-Induced Diabetic Rodent Models

SpeciesThis compound DoseDurationBlood GlucoseBody WeightFood/Water IntakeOther Metabolic ParametersReference
Mouse3 mg/kg/day (gavage)3 weeksSignificantly reducedNo significant changeNo significant changeAmeliorated endothelial dysfunction[7]
Mouse0.1 - 3 mg/kg/day4 weeksAttenuated hyperglycemiaNot specifiedNot specifiedImproved glucose intolerance[8]
RatNot specified4 weeksImproved hyperglycemiaNot specifiedNot specifiedImproved hyperlipidemia and hepatic steatosis[10]

Experimental Protocols

Oral Gavage Administration
  • Preparation: Prepare a suspension of this compound in 0.5% CMC solution at the desired concentration.

  • Animal Handling: Gently restrain the rat.

  • Gavage: Use a 16-18 gauge, 2-3 inch-long, ball-tipped gavage needle. Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the esophagus and deliver the suspension. The maximum recommended volume is 10-20 ml/kg.[8][11]

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Administration: Administer a 50% glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples at 30, 60, and 120 minutes after glucose administration.[12]

  • Analysis: Measure blood glucose levels using a glucometer. The area under the curve (AUC) can be calculated to assess glucose tolerance.

Biochemical Analysis
  • Sample Collection: Collect blood via cardiac puncture or from the tail vein into appropriate tubes. For serum, allow the blood to clot and then centrifuge.

  • Analysis: Use commercial assay kits to measure serum levels of triglycerides (TG) and alanine aminotransferase (ALT) according to the manufacturer's instructions.[13]

Western Blot Analysis for pAMPK and SIRT1
  • Tissue Homogenization: Homogenize frozen adipose or liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

    • pAMPKα (Thr172): 1:1000 dilution (e.g., Cell Signaling Technology #2535 or similar).

    • AMPKα: 1:1000 dilution (e.g., Cell Signaling Technology #2532 or similar).

    • SIRT1: 1:1000 dilution (e.g., Cell Signaling Technology #2310 or Sigma-Aldrich AV32386).[14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for Ucp1 and Sirt1
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from adipose tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) and reverse transcribe into cDNA.

  • Real-Time PCR: Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers.

    • Rat Ucp1 Primers: (Forward and reverse primer sequences to be sourced from a reliable database like PrimerBank or validated from literature).

    • Rat Sirt1 Primers: Forward: 5'-GCT GAC AAT GAC AGG AAG GA-3', Reverse: 5'-TCA TCC GAG TCC AGA AAG AG-3' (Note: Primer sequences should be validated for specificity and efficiency).

    • Reference Gene: Use a stable reference gene, such as β-actin or GAPDH, for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Histological Analysis
  • Tissue Fixation and Processing: Fix liver and adipose tissue samples in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

  • Hematoxylin and Eosin (H&E) Staining: Stain sections with H&E to visualize tissue morphology, adipocyte size, and hepatic steatosis.

  • Oil Red O Staining (for frozen sections): To specifically visualize neutral lipids, embed fresh tissue in OCT compound, freeze, and section. Stain with Oil Red O solution.[15][16]

  • Image Analysis:

    • Adipocyte Size: Capture images of H&E-stained adipose tissue sections. Use software like ImageJ with the Adiposoft plugin to automatically or manually measure the cross-sectional area of adipocytes.[10][12][13]

    • Hepatic Steatosis Quantification: Capture images of H&E or Oil Red O-stained liver sections. Quantify the steatotic area as a percentage of the total liver area using ImageJ.

Visualizations

Signaling Pathway

Ipragliflozin_Signaling_Pathway This compound This compound SGLT2 SGLT2 (in Kidney) This compound->SGLT2 Inhibits Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion Blood_Glucose ↓ Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose Insulin_Glucagon_Ratio ↓ Insulin/Glucagon Ratio Urinary_Glucose_Excretion->Insulin_Glucagon_Ratio AMPK AMPK Activation Insulin_Glucagon_Ratio->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 Energy_Expenditure ↑ Energy Expenditure SIRT1->Energy_Expenditure Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation SIRT1->Fatty_Acid_Oxidation Adipose_Browning Adipose Tissue Browning (↑ UCP1) SIRT1->Adipose_Browning Hepatic_Steatosis ↓ Hepatic Steatosis Fatty_Acid_Oxidation->Hepatic_Steatosis

Caption: this compound's mechanism of action and downstream metabolic effects.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Metabolic Analysis cluster_molecular Molecular & Histological Analysis HFD High-Fat Diet (8-16 weeks) Ipragliflozin_Admin This compound Administration (e.g., 10 mg/kg/day, oral gavage) for 4-16 weeks HFD->Ipragliflozin_Admin STZ STZ Injection (40-65 mg/kg) STZ->Ipragliflozin_Admin OGTT Oral Glucose Tolerance Test Ipragliflozin_Admin->OGTT Biochem Serum Biochemical Analysis (TG, ALT) Ipragliflozin_Admin->Biochem Tissue_Harvest Tissue Harvest (Liver, Adipose) Ipragliflozin_Admin->Tissue_Harvest Western Western Blot (pAMPK, SIRT1) Tissue_Harvest->Western PCR Real-Time PCR (Ucp1, Sirt1) Tissue_Harvest->PCR Histo Histology (H&E, Oil Red O) Adipocyte Size, Steatosis Tissue_Harvest->Histo

References

Application Notes and Protocols for a Cell-Based Assay to Measure Ipragliflozin's Effect on SGLT2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) is a crucial protein responsible for the majority of glucose reabsorption in the kidneys.[1] Its inhibition presents a key therapeutic strategy for managing type 2 diabetes mellitus by promoting urinary glucose excretion.[2] Ipragliflozin is a potent and selective SGLT2 inhibitor.[3][4] This document provides detailed application notes and protocols for a cell-based assay to quantify the inhibitory effect of this compound on SGLT2 activity. The described methods are essential for researchers in drug discovery and development for screening and characterizing SGLT2 inhibitors.

Two primary methods are detailed: a fluorescent glucose analog-based assay using 2-NBDG and a traditional radioisotope-based assay using ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG). Both methods are suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and other SGLT2 inhibitors.

Data Presentation

The inhibitory potency of this compound and other common SGLT2 inhibitors against human SGLT2 is summarized in the table below. This data is derived from various in vitro cell-based assays.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound7.41876~254-fold
Canagliflozin2.2910~413-fold
Dapagliflozin1.11350~1200-fold
Empagliflozin3.18300>2500-fold
Sotagliflozin1.836~0.05-fold (Dual Inhibitor)
Ertugliflozin0.877>877>1000-fold

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of SGLT2 inhibition by this compound and the general experimental workflow for the cell-based assays.

SGLT2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SGLT2 SGLT2 Transporter Glucose_Na_in Glucose + Na+ SGLT2->Glucose_Na_in Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Co-transport This compound This compound This compound->SGLT2 Inhibition AMPK AMPK Activation Glucose_Na_in->AMPK Leads to (indirectly)

Caption: Mechanism of SGLT2 Inhibition by this compound.

Experimental_Workflow A 1. Cell Line Preparation (e.g., HEK293-hSGLT2) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Incubation (this compound or control) B->C D 4. Substrate Addition (2-NBDG or 14C-AMG) C->D E 5. Incubation and Uptake D->E F 6. Washing and Lysis E->F G 7. Signal Detection (Fluorescence or Scintillation) F->G H 8. Data Analysis (IC50 determination) G->H

Caption: General Experimental Workflow for SGLT2 Inhibition Assay.

Experimental Protocols

Cell Line Selection and Preparation

A stable cell line expressing human SGLT2 (hSGLT2) is essential for a robust and reproducible assay. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous SGLT activity and high transfection efficiency. Human kidney 2 (HK-2) cells, which endogenously express SGLT2, can also be utilized for a more physiologically relevant model.[5][6]

Protocol for Generating a Stable HEK293-hSGLT2 Cell Line:

  • Vector Construction: Subclone the full-length human SGLT2 cDNA into a mammalian expression vector containing a selection marker (e.g., neomycin resistance).

  • Transfection: Transfect HEK293 cells with the hSGLT2 expression vector using a suitable transfection reagent.

  • Selection: Two days post-transfection, begin selection by adding G418 (neomycin analog) to the culture medium at a pre-determined optimal concentration.

  • Clonal Selection: After 2-3 weeks of selection, isolate and expand individual resistant colonies.

  • Validation: Screen the clones for hSGLT2 expression and activity. Confirm hSGLT2 expression by Western blot or qPCR. Functionality is confirmed by measuring sodium-dependent glucose uptake using either the 2-NBDG or ¹⁴C-AMG assay described below. Select a high-expressing, functionally active clone for routine assays.

Protocol for 2-NBDG Fluorescent Glucose Uptake Assay

This non-radioactive method utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.[7]

Materials:

  • HEK293-hSGLT2 cells (or other suitable cell line)

  • 96-well black, clear-bottom tissue culture plates

  • This compound and other test compounds

  • 2-NBDG

  • Sodium-containing buffer (Na+ buffer): 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4

  • Sodium-free buffer (Choline buffer): 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4

  • Lysis buffer: 0.1% Triton X-100 in PBS

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

  • Cell Washing: Gently wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.

  • Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound (or other inhibitors). For control wells, add buffer with vehicle (e.g., DMSO). Incubate at 37°C for 15-30 minutes.

  • Substrate Addition: Add 50 µL/well of sodium-containing buffer containing 200 µM 2-NBDG (final concentration 100 µM). To determine sodium-independent uptake, add 2-NBDG in sodium-free buffer to a separate set of wells.

  • Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Uptake: Remove the uptake buffer and wash the cells three times with 100 µL/well of ice-cold sodium-free buffer.

  • Cell Lysis: Add 50 µL/well of lysis buffer and incubate for 10 minutes at room temperature with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the sodium-dependent 2-NBDG uptake by subtracting the fluorescence in sodium-free buffer from that in sodium-containing buffer.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for ¹⁴C-AMG Radioactive Glucose Uptake Assay

This classic method uses the non-metabolizable, radiolabeled glucose analog ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG) to measure SGLT-mediated glucose transport.[8]

Materials:

  • HEK293-hSGLT2 cells

  • 96-well tissue culture plates

  • This compound and other test compounds

  • ¹⁴C-AMG

  • Sodium-containing buffer (as above)

  • Sodium-free buffer (as above)

  • Stop solution: Ice-cold sodium-free buffer containing 10 mM unlabeled AMG

  • Lysis solution: 0.1 N NaOH

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24-48 hours.

  • Cell Washing: Wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.

  • Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound. Incubate at 37°C for 15-30 minutes.

  • Substrate Addition: Add 50 µL/well of sodium-containing buffer containing ¹⁴C-AMG (final concentration and specific activity to be optimized, typically in the µM range).

  • Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with 150 µL/well of ice-cold stop solution.

  • Cell Lysis: Add 50 µL/well of 0.1 N NaOH to lyse the cells.

  • Scintillation Counting: Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Subtract the CPM from wells with no cells (background).

    • Determine the sodium-dependent uptake by subtracting the CPM in the presence of a saturating concentration of a non-specific SGLT inhibitor like phlorizin or in sodium-free buffer.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value as described for the 2-NBDG assay.

Downstream Signaling Effects of SGLT2 Inhibition

In various cell types, SGLT2 inhibition has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[3][9] This is thought to be an indirect effect resulting from alterations in intracellular energy status. Activation of AMPK can lead to a cascade of downstream effects, including the modulation of cellular metabolism and gene expression. For instance, in some cellular contexts, AMPK activation can influence the phosphorylation state of transcription factors like Forkhead box protein O1 (FOXO1), thereby affecting processes such as gluconeogenesis.[9]

Downstream_Signaling This compound This compound SGLT2 SGLT2 This compound->SGLT2 Glucose_Uptake Decreased Intracellular Glucose/Energy Status SGLT2->Glucose_Uptake Inhibition of transport leads to AMPK AMPK Activation Glucose_Uptake->AMPK Downstream Downstream Cellular Effects (e.g., altered gene expression) AMPK->Downstream

Caption: Downstream Signaling Cascade of SGLT2 Inhibition.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Ipragliflozin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ipragliflozin in human plasma. The described protocol utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and employs Empagliflozin as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.[1][2] By inhibiting SGLT2 in the renal proximal tubules, this compound reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering blood glucose levels. To support pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Empagliflozin (Internal Standard) reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • tert-Butyl methyl ether (tBME)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu UFLC XR or equivalent

  • Mass Spectrometer: AB SCIEX API 4500 Q-TRAP or equivalent

  • Analytical Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm) or equivalent C18 column[1]

Standard Solutions Preparation

Stock solutions of this compound and Empagliflozin (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture to obtain calibration curve standards and quality control (QC) samples.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound and the IS from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Empagliflozin internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 1 mL of tert-butyl methyl ether (tBME) as the extraction solvent.[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%B
0.010
1.090
3.090
3.110
5.010
Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM) of the following transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound422.0 [M+NH4]+151.0
Empagliflozin (IS)451.2 [M+H]+71.0

Data based on a published method.[1]

Method Validation Summary

The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The inter- and intra-day accuracies and precisions were within ±15%.[1]

Linearity and Sensitivity
ParameterResult
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)5 ng/mL
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5< 1090 - 110< 1090 - 110
LQC15< 892 - 108< 892 - 108
MQC200< 793 - 107< 793 - 107
HQC1600< 694 - 106< 694 - 106
(Representative data based on typical bioanalytical method validation acceptance criteria)
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC1585 - 9590 - 110
MQC20088 - 9892 - 108
HQC160090 - 10095 - 105
(Representative data based on typical bioanalytical method validation acceptance criteria)

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (Empagliflozin) plasma_sample->add_is lle Liquid-Liquid Extraction (tBME) add_is->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

References

Application Notes and Protocols: Western Blot Analysis of Ipragliflozin's Effect on Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing Western blot analysis to investigate the effects of Ipragliflozin on protein expression. This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has been shown to modulate various signaling pathways and protein expression levels, playing a role in its therapeutic effects.

Introduction

This compound primarily acts by inhibiting SGLT2 in the renal proximal tubules, thereby promoting urinary glucose excretion.[1] Beyond its glucose-lowering effects, studies have indicated that this compound influences cellular energy metabolism and signaling pathways in various tissues, including the liver and adipose tissue. Western blot analysis is a crucial technique to elucidate these molecular mechanisms by quantifying changes in the expression of key proteins. This document outlines the protocols for sample preparation, Western blotting, and data analysis to assess the impact of this compound on target proteins.

Data Presentation: Quantitative Analysis of Protein Expression Changes

The following tables summarize the quantitative changes in protein expression observed in preclinical models following this compound treatment, as determined by Western blot analysis.

Table 1: Effect of this compound on Protein Expression in the Liver of High-Fat Diet-Fed Mice

ProteinChange with this compoundQuantitative Change (Fold Increase)Reference
Phospho-AMPK (pAMPK)~1.5 - 2.0[2]
Sirtuin 1 (SIRT1)~2.0[2]

Quantitative changes are estimated based on densitometric analysis from the referenced study.

Table 2: Effect of this compound on Protein Expression in Visceral Adipose Tissue of High-Fat Diet-Fed Mice

ProteinChange with this compoundQuantitative Change (Fold Increase)Reference
Phospho-AMPK (pAMPK)~1.5[3]
Sirtuin 1 (SIRT1)~1.5[3]
Uncoupling Protein 1 (UCP1)Significantly Increased[1][3]
Perilipin-1Not Quantified[4]
Phospho-Akt (pAkt)Not Quantified[4]

Quantitative changes are estimated based on densitometric analysis from the referenced studies. UCP1, Perilipin-1, and pAkt increases were confirmed by immunohistochemistry or Western blot without specific fold-change quantification in the provided search results.

Experimental Protocols

This section provides detailed methodologies for performing Western blot analysis to study the effects of this compound.

Protocol 1: In Vivo Animal Studies and Tissue Preparation
  • Animal Model: Utilize a relevant animal model, such as high-fat diet-induced obese mice, to mimic metabolic disease conditions.

  • This compound Administration: Administer this compound or a vehicle control to the animals. A typical dosage for mice is 1-3 mg/kg body weight, administered orally once daily for a specified period (e.g., 4-16 weeks).

  • Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., liver, visceral adipose tissue, subcutaneous adipose tissue).

  • Sample Storage: Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

Protocol 2: Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.

  • Tissue Homogenization: Homogenize the frozen tissues in the lysis buffer using a mechanical homogenizer on ice.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

Protocol 3: Western Blot Analysis
  • Sample Preparation for Electrophoresis: Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-pAMPK, anti-SIRT1, anti-UCP1) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Protocol 4: Densitometric Analysis
  • Image Acquisition: Capture the Western blot images using an appropriate imaging system.

  • Band Quantification: Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.

  • Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.

  • Data Analysis: Express the results as a fold change relative to the control group. Perform statistical analysis to determine the significance of the observed changes.

Mandatory Visualizations

Signaling Pathway Diagram

Ipragliflozin_Signaling_Pathway cluster_cell Hepatocyte / Adipocyte This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Glucagon_Ratio ↑ Glucagon/Insulin Ratio This compound->Glucagon_Ratio Indirectly increases AMPK AMPK Glucagon_Ratio->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates/Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation UCP1 UCP1 PGC1a->UCP1 Upregulates Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: this compound's effect on the AMPK/SIRT1 signaling pathway.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_protocol Western Blot Protocol for this compound Studies start Tissue Sample (Liver/Adipose) protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis end Quantitative Results analysis->end

Caption: A streamlined workflow for Western blot analysis.

References

Application Notes and Protocols for High-Throughput Screening to Identify Novel SGLT2 Inhibitors Based on Ipragliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The sodium-glucose cotransporter 2 (SGLT2) is a key membrane protein responsible for the reabsorption of approximately 90% of the glucose from the glomerular filtrate back into circulation.[1] Inhibition of SGLT2 presents a compelling therapeutic strategy for the management of type 2 diabetes mellitus, as it promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] Ipragliflozin is a potent and selective SGLT2 inhibitor, with an IC50 of 7.38 nM for human SGLT2, that serves as an excellent reference compound for the discovery of new chemical entities with similar mechanisms of action.[3]

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay designed to identify novel SGLT2 inhibitors. The assay is based on a non-radioactive, fluorescence-based glucose uptake method utilizing the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[2][4]

Principle of the Assay

The assay measures the uptake of the fluorescent glucose analog 2-NBDG into HK-2 cells. SGLT2 is a sodium-dependent transporter; therefore, the SGLT2-mediated glucose uptake can be distinguished from transport by other glucose transporters (GLUTs) by performing the assay in the presence and absence of sodium. The difference in 2-NBDG uptake between these two conditions represents the SGLT2-specific transport. Potential SGLT2 inhibitors will decrease the sodium-dependent uptake of 2-NBDG, resulting in a lower fluorescence signal. This compound is used as a positive control to validate the assay performance and as a benchmark for the potency of test compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SGLT2 signaling pathway and the experimental workflow for the high-throughput screening assay.

SGLT2_pathway cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_cell Cellular Cytoplasm SGLT2 SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transports GLUT2 GLUT2 Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Binds Na_Lumen Na+ Na_Lumen->SGLT2 Binds Glucose_Cell->GLUT2 Transported out via GLUT2 (Basolateral Membrane) This compound This compound (or Novel Inhibitor) This compound->SGLT2 Inhibits

Caption: SGLT2-mediated glucose reabsorption pathway and point of inhibition.

HTS_Workflow Start Start Cell_Seeding Seed HK-2 cells in 96-well plates Start->Cell_Seeding Compound_Addition Add test compounds and this compound (control) Cell_Seeding->Compound_Addition Incubation Incubate with compounds Compound_Addition->Incubation 2NBDG_Addition Add 2-NBDG in Na+ or Na+-free buffer Incubation->2NBDG_Addition Uptake_Incubation Incubate for glucose uptake 2NBDG_Addition->Uptake_Incubation Washing Wash cells to remove extracellular 2-NBDG Uptake_Incubation->Washing Fluorescence_Reading Measure fluorescence intensity Washing->Fluorescence_Reading Data_Analysis Data analysis and IC50 determination Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

Materials and Reagents

ReagentSupplierCatalog Number
HK-2 Human Kidney CellsATCCCRL-2190
Keratinocyte-Serum Free Medium (K-SFM)Gibco17005042
Bovine Pituitary Extract (BPE)Gibco13028014
Human Recombinant EGFGibcoPHG0311
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
2-NBDGInvitrogenN13195
This compoundSelleck ChemicalsS2218
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well black, clear-bottom platesCorning3603
Sodium Buffer (Na+ Buffer)In-houseSee recipe
Sodium-Free Buffer (Na+-Free Buffer)In-houseSee recipe

Buffer Recipes:

  • Sodium Buffer (Na+ Buffer): 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES. Adjust pH to 7.4.

  • Sodium-Free Buffer (Na+-Free Buffer): 140 mM Choline Chloride, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES. Adjust pH to 7.4.

Experimental Protocols

Cell Culture and Maintenance
  • Culture HK-2 cells in Keratinocyte-Serum Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant EGF and 0.05 mg/mL bovine pituitary extract, and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

High-Throughput Screening Assay Protocol
  • Cell Seeding:

    • Trypsinize and resuspend HK-2 cells in complete K-SFM.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare stock solutions of test compounds and this compound in DMSO.

    • Create a dilution series of this compound (e.g., from 1 µM to 0.1 nM) and test compounds in the appropriate assay buffer (Na+ or Na+-Free). The final DMSO concentration should not exceed 0.5%.

    • Remove the culture medium from the cell plates and wash the cells once with 100 µL of Na+-Free Buffer.

    • Add 50 µL of the diluted compounds or this compound to the respective wells. Include wells with vehicle control (DMSO in buffer).

  • Pre-incubation:

    • Incubate the plates with the compounds for 30 minutes at 37°C.

  • 2-NBDG Glucose Uptake:

    • Prepare a 200 µM solution of 2-NBDG in both Na+ Buffer and Na+-Free Buffer.

    • Add 50 µL of the 2-NBDG solution to the corresponding wells to achieve a final concentration of 100 µM.

    • Incubate the plates for 60 minutes at 37°C with 5% CO2.[2]

  • Termination and Washing:

    • Terminate the glucose uptake by removing the 2-NBDG containing buffer.

    • Wash the cells three times with 150 µL of ice-cold Na+-Free Buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • After the final wash, add 100 µL of Na+-Free Buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation and Analysis

The following tables present representative data for an SGLT2 inhibitor screening assay using this compound as a reference compound.

Table 1: Raw Fluorescence Data

CompoundConcentration (nM)Fluorescence (Na+ Buffer)Fluorescence (Na+-Free Buffer)
Vehicle-150005000
This compound100055004950
This compound30062005050
This compound10075004900
This compound3098005100
This compound10125005000
This compound3142004950
This compound1148005050
This compound0.3149504900
This compound0.1150005100
Test Compound X100085005000

Table 2: Data Analysis and this compound IC50 Determination

Concentration (nM)SGLT2-Specific Uptake (RFU)% Inhibition
100055094.5%
300115088.5%
100260074.0%
30470053.0%
10750025.0%
392507.5%
197502.5%
0.310050-0.5%
0.199001.0%
IC50 (nM) ~7.4

Calculation of SGLT2-Specific Uptake and % Inhibition:

  • SGLT2-Specific Uptake:

    • For each concentration, subtract the mean fluorescence in Na+-Free Buffer from the mean fluorescence in Na+ Buffer.

    • Example (Vehicle): 15000 (Na+) - 5000 (Na+-Free) = 10000 RFU (This represents 100% SGLT2 activity).

  • Percent Inhibition:

    • % Inhibition = (1 - (SGLT2-Specific Uptake of Compound / SGLT2-Specific Uptake of Vehicle)) * 100

    • Example (this compound 30 nM): (1 - (4700 / 10000)) * 100 = 53.0%

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the SGLT2-specific uptake by 50%. The expected IC50 for this compound is approximately 7.4 nM.[5]

Conclusion

This high-throughput screening assay provides a robust and reliable method for identifying and characterizing novel SGLT2 inhibitors. The use of the endogenously expressing HK-2 cell line offers a physiologically relevant model. This compound serves as a potent and selective reference compound, enabling the validation of assay performance and the ranking of hit compounds for further development. The non-radioactive, fluorescence-based format is amenable to automation and high-throughput applications in a drug discovery setting.

References

Application Notes and Protocols: Investigating the Effects of Ipragliflozin on Ion Channels Using the Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a therapeutic agent primarily used in the management of type 2 diabetes. Beyond its glucose-lowering effects, a growing body of evidence suggests that SGLT2 inhibitors, as a class, exert significant cardioprotective and neuroprotective benefits, potentially through mechanisms independent of glycemic control.[1][2][3][4][5] These off-target effects are increasingly thought to involve the modulation of various ion channels, which are fundamental regulators of cellular excitability and signaling.

The patch-clamp technique remains the gold standard for investigating the direct effects of pharmacological compounds on ion channel function, offering unparalleled resolution of channel activity.[6][7] While direct studies on this compound's effects on specific ion channels using patch-clamp are emerging, much of our current understanding is extrapolated from studies on other SGLT2 inhibitors like empagliflozin and dapagliflozin.[8][9][10][11] These studies have revealed that SGLT2 inhibitors can modulate a range of ion channels, including cardiac potassium, sodium, and calcium channels, thereby influencing cellular electrophysiology.[1][8][12][13]

These application notes provide a detailed framework and protocols for studying the effects of this compound on various ion channels using the patch-clamp technique. The methodologies are based on established protocols for other SGLT2 inhibitors and are intended to serve as a comprehensive guide for researchers investigating the electrophysiological properties of this compound.

Potential Signaling Pathways and Mechanisms of Action

The cardiovascular and neurological benefits of SGLT2 inhibitors may be partly attributable to their influence on ion homeostasis and cellular signaling cascades. While the precise mechanisms for this compound are still under investigation, research on related compounds suggests several potential pathways. For instance, some SGLT2 inhibitors have been shown to reduce intracellular sodium and calcium concentrations, potentially through effects on the Na+/H+ exchanger (NHE1) and late sodium current (I_NaL).[1][12] Furthermore, modulation of Ca2+/calmodulin-dependent kinase II (CaMKII) activity and activation of protein kinase G (PKG) and Kv channels have been implicated in the vascular effects of these drugs.[9][14]

This compound This compound SGLT2_inhibition SGLT2 Inhibition This compound->SGLT2_inhibition Ion_Channels Ion Channels (Kv, Nav, Cav) This compound->Ion_Channels Direct/Indirect Modulation NHE1 NHE1 Inhibition This compound->NHE1 CaMKII CaMKII Activity (Reduced) This compound->CaMKII PKG PKG Activation This compound->PKG Cellular_Effects Altered Cellular Electrophysiology Ion_Channels->Cellular_Effects NHE1->Cellular_Effects CaMKII->Cellular_Effects PKG->Cellular_Effects Cardioprotection Cardioprotection Cellular_Effects->Cardioprotection

Potential signaling pathways of this compound.

Data Presentation: Summary of SGLT2 Inhibitor Effects on Ion Channels

The following tables summarize quantitative data from patch-clamp studies on the effects of empagliflozin, which can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Effects of Empagliflozin on Cardiac Ion Currents

Ion CurrentChannel SubtypeCell TypeEmpagliflozin ConcentrationObserved EffectReference
I_Kr (rapid delayed rectifier K+)hERG (K_v11.1)Zebrafish ventricular cardiomyocytes5 µMIncreased current density[8][9][10][14]
I_Ks (slow delayed rectifier K+)K_v7.1Zebrafish ventricular cardiomyocytes5 µMIncreased current density[8][9][10][14]
I_Na (fast Na+)Na_v1.5Zebrafish ventricular cardiomyocytes5 µMNo significant effect[8][9][10]
I_Ca,L (L-type Ca2+)Ca_v1.2Zebrafish ventricular cardiomyocytes5 µMNo significant effect[8][9][10]
I_Ca,T (T-type Ca2+)Ca_v3.xZebrafish ventricular cardiomyocytes5 µMNo significant effect[8][9][10]
Late I_NaNa_v1.5Mouse ventricular cardiomyocytesNot specifiedReduced current[1]

Table 2: Effects of Dapagliflozin on Cardiac Ion Currents

Ion CurrentChannel SubtypeCell TypeDapagliflozin ConcentrationObserved EffectReference
Peak I_NaNa_v1.5Human atrial cardiomyocytes100 µMDecreased current density[11]
I_to (transient outward K+)K_v4.3Human atrial cardiomyocytes100 µMModerate inhibition[11]
I_Ca,L (L-type Ca2+)Ca_v1.2Rat ventricular myocytesNot specifiedReduced current[15]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on key cardiac and neuronal ion channels using the whole-cell patch-clamp technique.

Experimental Workflow

cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Plating Plating on Coverslips Cell_Isolation->Plating Giga_Seal Giga-ohm Seal Formation Plating->Giga_Seal Pipette_Fabrication Pipette Fabrication (2-5 MΩ) Pipette_Fabrication->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Baseline Current Recording Whole_Cell->Baseline_Recording Ipragliflozin_Application This compound Application Baseline_Recording->Ipragliflozin_Application Post_Drug_Recording Post-Drug Current Recording Ipragliflozin_Application->Post_Drug_Recording Washout Washout Post_Drug_Recording->Washout Current_Analysis Current-Voltage (I-V) Relationship Washout->Current_Analysis Gating_Analysis Activation/Inactivation Kinetics Current_Analysis->Gating_Analysis Dose_Response Dose-Response Curve Gating_Analysis->Dose_Response

General workflow for patch-clamp experiments.
Protocol for Recording Voltage-Gated Potassium (K_v) Channels

Objective: To determine the effect of this compound on K_v channel currents, such as I_Kr and I_Ks, in cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing specific K_v channels).

A. Cell Preparation:

  • Cardiomyocytes: Isolate ventricular myocytes from adult zebrafish, rat, or mouse hearts via enzymatic digestion.

  • HEK293 Cells: Culture and transiently transfect with plasmids encoding the desired K_v channel subunits (e.g., hERG for I_Kr, KCNQ1/KCNE1 for I_Ks).

B. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., tetrodotoxin, nifedipine) should be added.

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 0.1 Na₂GTP (pH adjusted to 7.2 with KOH).

C. Voltage-Clamp Protocol for I_Kr:

  • Hold the cell at -80 mV.

  • Apply a series of depolarizing voltage steps from -50 mV to +70 mV in 10 mV increments for 2 seconds.

  • Follow each depolarizing step with a repolarizing step to -40 mV for 2 seconds to record the tail current.

  • I_Kr is often identified as the E-4031-sensitive current.

D. Voltage-Clamp Protocol for I_Ks:

  • Hold the cell at -80 mV.

  • Apply depolarizing steps from -50 mV to +70 mV in 10 mV increments for 2 seconds.

  • I_Ks can be isolated as the remaining outward current in the presence of an I_Kr blocker like E-4031.

E. Data Analysis:

  • Measure the peak current amplitude during the depolarizing step and the peak tail current.

  • Construct current-voltage (I-V) relationship curves.

  • Fit the voltage-dependence of activation to a Boltzmann function.

Protocol for Recording Voltage-Gated Sodium (Na_v) Channels

Objective: To assess the impact of this compound on fast and late Na_v channel currents in cardiomyocytes or neurons.

A. Cell Preparation:

  • Isolate cardiomyocytes or culture neuronal cell lines (e.g., SH-SY5Y).

B. Solutions:

  • External Solution (in mM): 135 Choline-Cl, 5 NaCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 20 TEA-Cl, 0.1 CdCl₂ (pH adjusted to 7.4 with CsOH). The low Na+ concentration helps to reduce the current amplitude and improve voltage control.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

C. Voltage-Clamp Protocol for Peak I_Na:

  • Hold the cell at -120 mV to ensure all channels are in the closed state.

  • Apply brief (e.g., 50 ms) depolarizing steps from -100 mV to +40 mV in 5 mV increments.

D. Voltage-Clamp Protocol for Late I_Na:

  • Hold the cell at -120 mV.

  • Apply a longer depolarizing step (e.g., 500 ms) to a voltage that elicits a significant inward current (e.g., -20 mV).

  • Measure the sustained current component towards the end of the pulse.

E. Data Analysis:

  • Measure the peak inward current for the I-V curve.

  • Analyze the voltage-dependence of steady-state activation and inactivation by fitting data to a Boltzmann function.

Protocol for Recording L-type Calcium (Ca_v) Channels

Objective: To investigate the effects of this compound on L-type Ca2+ currents in cardiomyocytes.

A. Cell Preparation:

  • Isolate ventricular cardiomyocytes.

B. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). K+ channels are blocked by TEA, and Na+ can be replaced with a non-permeant cation.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with CsOH).

C. Voltage-Clamp Protocol:

  • Hold the cell at -40 mV to inactivate Na+ and T-type Ca2+ channels.

  • Apply depolarizing steps from -30 mV to +60 mV in 10 mV increments for 300 ms.

D. Data Analysis:

  • Measure the peak inward Ca2+ current at each voltage step.

  • Construct the I-V relationship.

  • Analyze the voltage-dependence of activation and inactivation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers aiming to elucidate the electrophysiological effects of this compound on various ion channels. By adapting methodologies established for other SGLT2 inhibitors, it is possible to systematically investigate the potential direct and indirect modulatory actions of this compound. Such studies are crucial for a deeper understanding of the mechanisms underlying the observed cardiovascular and neurological benefits of this class of drugs and for the development of novel therapeutic strategies. It is important to note that the specific effects of this compound may differ from those of other SGLT2 inhibitors, necessitating direct experimental validation.

References

Use of Ipragliflozin in research on cardiovascular complications of diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Ipragliflozin in Cardiovascular Research

Introduction

This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that lowers blood glucose by promoting urinary glucose excretion.[1][2] Beyond its glycemic control, a growing body of research indicates that this compound and other SGLT2 inhibitors may exert direct cardioprotective effects, making them a subject of intense investigation for mitigating cardiovascular complications in diabetes.[3][4] These complications, including endothelial dysfunction, cardiac hypertrophy, and fibrosis, are major contributors to morbidity and mortality in diabetic patients.[1][5]

These application notes provide a summary of key findings and detailed experimental protocols for researchers investigating the cardiovascular effects of this compound.

Mechanism of Action: Cardioprotective Pathways

The cardioprotective effects of this compound are believed to be multifaceted, extending beyond simple glucose reduction. Key mechanisms involve the attenuation of oxidative stress, inflammation, and adverse cardiac remodeling.[3][6] Hyperglycemia is a major driver of reactive oxygen species (ROS) generation, which impairs the nitric oxide (NO) signaling pathway crucial for endothelial function.[7][8] By reducing glucose toxicity, this compound helps restore endothelial function and reduce vascular inflammation.[1][7]

Proposed Mechanism of this compound on Endothelial Function cluster_0 Pathophysiological Cascade in Diabetes cluster_1 This compound Intervention Hyperglycemia Hyperglycemia ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Hyperglycemia->ROS Activates Polyol & PKC Pathways Inflammation Increased Inflammatory Adhesion Molecules (ICAM-1, VCAM-1) Hyperglycemia->Inflammation Upregulates Akt_eNOS Suppression of Akt / eNOS Phosphorylation ROS->Akt_eNOS Inhibits Endo_Dys Endothelial Dysfunction Akt_eNOS->Endo_Dys Leads to Improved_Func Improved Endothelial Function Inflammation->Endo_Dys Ipra This compound (SGLT2 Inhibition) Reduced_Glucose Reduced Glucose Toxicity Ipra->Reduced_Glucose Promotes Glycosuria Reduced_Glucose->ROS Reduced_Glucose->Akt_eNOS Restores Reduced_Glucose->Inflammation Reduces Reduced_Glucose->Improved_Func Results in

This compound's impact on endothelial dysfunction signaling.

Application Notes: Key Research Findings

Amelioration of Endothelial Dysfunction

In preclinical studies using streptozotocin (STZ)-induced diabetic mice, this compound administration has been shown to significantly improve endothelial function. This is evidenced by enhanced acetylcholine-dependent vasodilation. The improvement is linked to increased phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key regulators of vascular health.[7][8] Furthermore, this compound treatment reduces the expression of inflammatory molecules such as ICAM-1, VCAM-1, and MCP-1 in the aorta.[7][8] However, in a clinical sub-analysis of the PROTECT study, 24 months of this compound treatment did not significantly change flow-mediated vasodilation (FMD) in patients with type 2 diabetes, suggesting that its effects on endothelial function may vary between preclinical models and clinical populations or require different assessment methods.[9][10][11]

Attenuation of Cardiac Hypertrophy and Remodeling

This compound has demonstrated beneficial effects on cardiac structure in non-diabetic rat models of cardiomyopathy.[12][13][14] In these models, treatment led to a reduction in left ventricular (LV) organ weight and interventricular septal thickness, indicating an attenuation of cardiac hypertrophy.[12][13] These structural improvements were accompanied by reduced levels of plasma inflammatory cytokines.[12][13][14] Studies with other SGLT2 inhibitors have similarly shown a reduction in myocardial fibrosis, a key component of diabetic cardiomyopathy.[15][16]

Reduction of Oxidative Stress

A primary mechanism for this compound's vasoprotective effects is the reduction of oxidative stress.[1] In diabetic mouse models, this compound treatment lowered urinary levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[7] This reduction in systemic oxidative stress is thought to be a direct consequence of improved glycemic control, which in turn prevents the overproduction of reactive oxygen species (ROS) that damages endothelial cells.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Effects of this compound in STZ-Induced Diabetic Mice

Parameter Control Group Diabetic (STZ) Group Diabetic + this compound Citation
Blood Glucose (mg/dL) ~150 >500 ~200 [2][7]
Acetylcholine-dependent Vasodilation (%) ~80 ~40 ~70 [7]
Urinary 8-OHdG (ng/mg creatinine) ~20 ~45 ~25 [7]
Aortic ICAM-1 mRNA Expression (Fold Change) 1.0 ~3.5 ~1.5 [7][8]
Aortic VCAM-1 mRNA Expression (Fold Change) 1.0 ~4.0 ~2.0 [7][8]
Aortic MCP-1 mRNA Expression (Fold Change) 1.0 ~3.0 ~1.5 [7][8]

(Data are approximated from graphical representations in the cited literature)

Table 2: Effects of this compound in Patients with Type 2 Diabetes (PROTECT Study Sub-analysis)

Parameter Control Group (Baseline) Control Group (24 Months) This compound Group (Baseline) This compound Group (24 Months) P-value (Change between groups) Citation
HbA1c (%) 7.4 ± 0.7 7.3 ± 0.7 7.4 ± 0.8 7.0 ± 0.9 0.08 [9][10]
Flow-Mediated Vasodilation (FMD, %) 5.4 ± 2.9 5.0 ± 3.2 5.2 ± 2.6 5.2 ± 2.6 0.77 [9][10][11]

(Data presented as mean ± standard deviation)

Table 3: Effects of this compound in a Non-Diabetic Rat Model of Cardiomyopathy

Parameter DS/obese Control Rats DS/obese + this compound Finding Citation
Systolic Blood Pressure (SBP) Elevated Reduced This compound reduced SBP. [12][13]
Interventricular Septal Thickness Increased Reduced This compound reduced hypertrophy. [12][13]
Left Ventricular (LV) Weight Increased Reduced This compound reduced LV mass. [12][13]

| Plasma Inflammatory Cytokines | Elevated | Reduced | this compound lowered inflammation. |[12][13] |

Experimental Protocols

The following are detailed protocols based on methodologies reported in the cited literature for studying the cardiovascular effects of this compound.

General Workflow for Preclinical this compound Studies A 1. Animal Model Selection (e.g., C57BL/6 Mice, DS/obese Rats) B 2. Disease Induction (if applicable) (e.g., Single High-Dose STZ Injection) A->B C 3. Group Allocation - Control - Disease Model (Vehicle) - Disease Model + this compound B->C D 4. This compound Administration (e.g., 3 mg/kg/day via oral gavage for 3 weeks) C->D E 5. In-life Monitoring (Blood Glucose, Body Weight, Blood Pressure) D->E F 6. Endpoint Analysis E->F G Functional Assessment (Echocardiography, Vasoreactivity) F->G H Biochemical Analysis (Urinary/Plasma Biomarkers) F->H I Molecular & Histological Analysis (qPCR, Western Blot, Staining of Tissues) F->I

A typical experimental workflow for preclinical studies.
Protocol 1: Induction of Diabetes and this compound Treatment in Mice

This protocol is adapted from studies investigating endothelial dysfunction.[1][7][8]

  • Animals: Use eight-week-old male C57BL/6 mice. House under standard conditions with ad libitum access to food and water.

  • Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg, dissolved in a citrate buffer (pH 4.5). Non-diabetic control mice receive an injection of the citrate buffer vehicle.

  • Blood Glucose Monitoring: Three days post-injection, confirm hyperglycemia by measuring non-fasting blood glucose from tail vein blood. Mice with glucose levels >250 mg/dL are considered diabetic.

  • Group Allocation:

    • Group 1: Control (non-diabetic, vehicle treatment).

    • Group 2: STZ (diabetic, vehicle treatment).

    • Group 3: STZ + this compound.

  • Drug Administration: Prepare this compound at a concentration allowing for a dose of 3 mg/kg/day. Administer daily via oral gavage for a period of 3 weeks. The vehicle group receives the corresponding vehicle (e.g., 0.5% methylcellulose).

  • Endpoint: At the end of the treatment period, euthanize animals for tissue collection (aorta, heart) and functional assessments.

Protocol 2: Assessment of Endothelial Function (Aortic Ring Vasoreactivity)

This protocol assesses vascular function ex vivo.[7]

  • Tissue Preparation: Following euthanasia, carefully excise the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit (K-H) buffer.

  • Mounting: Clean the aorta of adherent tissue and cut it into 2-mm rings. Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g.

  • Contraction: Pre-contract the aortic rings with phenylephrine (e.g., 10⁻⁶ M) to induce a stable contraction.

  • Vasodilation Assay: Once a plateau is reached, assess endothelium-dependent relaxation by adding cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M).

  • Data Analysis: Record the changes in tension. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 3: In Vitro Assessment of Glucose Toxicity in Endothelial Cells

This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs) to study the direct effects of glucose toxicity.[1][7]

  • Cell Culture: Culture HUVECs in appropriate endothelial growth medium under standard cell culture conditions (37°C, 5% CO2).

  • Experimental Treatment: Seed cells and allow them to reach ~80% confluency. Treat the cells with methylglyoxal (MGO), a precursor of advanced glycation end products (AGEs), to mimic glucose toxicity. A typical concentration is 400 µM for 24 hours.

  • Analysis: Following treatment, lyse the cells to collect protein and RNA.

    • Western Blot: Analyze the phosphorylation status of key signaling proteins like Akt and eNOS.

    • qPCR: Quantify the mRNA expression of inflammatory markers such as ICAM-1, VCAM-1, and MCP-1.

Protocol 4: Evaluation of Cardiac Hypertrophy in a Rat Model

This protocol is based on studies using a non-diabetic, genetic model of cardiomyopathy.[12][13][14]

  • Animals: Use male DahlS.Z-Leprfa/Leprfa (DS/obese) rats, which develop cardiomyopathy, and DahlS.Z-Lepr+/Lepr+ (DS/lean) rats as healthy controls.

  • Drug Administration: Prepare rodent chow containing this compound at a concentration of 0.01% (w/w). Feed the DS/obese rats with either the control chow or the this compound-containing chow for 6 weeks.

  • In-life Measurements:

    • Blood Pressure: Measure systolic blood pressure (SBP) and heart rate (HR) bi-weekly using a tail-cuff method.

    • Echocardiography: Perform echocardiography at the beginning and end of the treatment period to assess cardiac structure and function (e.g., interventricular septal thickness, LV dimensions).

  • Endpoint Analysis:

    • Histopathology: After 6 weeks, euthanize the rats and harvest the hearts. Weigh the left ventricle to assess organ mass.

    • Fibrosis: Perform histological staining (e.g., Picrosirius Red) on heart sections to quantify collagen deposition and fibrosis.

    • Cardiomyocyte Size: Use staining like hematoxylin and eosin (H&E) to measure the cross-sectional area of cardiomyocytes.

References

Troubleshooting & Optimization

Ipragliflozin Technical Support Center: Navigating Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of ipragliflozin in aqueous solutions for in vitro assays. This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is sparingly soluble in aqueous solutions, which can present challenges for consistent and reliable experimental results. This resource offers detailed protocols, quantitative data, and visual aids to help researchers overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[1] The table below summarizes its solubility in various solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30-80 mg/mL[2]
Ethanol~30-80 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:7)~0.13 mg/mL[1]
WaterInsoluble/Sparingly Soluble[2]

Q2: What is the recommended method for preparing aqueous working solutions of this compound for in vitro assays?

A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted to the final desired concentration in the aqueous buffer or cell culture medium. A common method involves first dissolving this compound in ethanol and then diluting it with the aqueous buffer of choice.[1]

Q3: How stable is this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. It is advised not to store the aqueous solution for more than one day.[1] Studies have shown that this compound is sensitive to hydrolysis under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.[3] It is also susceptible to oxidative degradation but is relatively stable under thermal and photolytic stress.[3]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: this compound as a solid powder should be stored at -20°C for long-term stability (≥4 years).[1] Concentrated stock solutions in anhydrous DMSO or ethanol can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon Dilution in Aqueous Buffer or Cell Culture Medium

  • Cause A: Exceeding the solubility limit. The final concentration of this compound in the aqueous solution may be too high.

    • Solution: Refer to the solubility table above. Ensure the final concentration in your assay is below the solubility limit in the specific buffer or medium you are using. The solubility in a 1:7 ethanol:PBS (pH 7.2) solution is approximately 0.13 mg/mL.[1]

  • Cause B: Rapid change in solvent polarity. Adding the DMSO or ethanol stock solution too quickly to the aqueous buffer can cause the compound to precipitate out of solution.

    • Solution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure gradual mixing.

  • Cause C: High final concentration of the organic solvent. A high percentage of DMSO or ethanol in the final working solution can be toxic to cells.

    • Solution: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5% for DMSO. Prepare a more concentrated stock solution to minimize the volume added to the aqueous phase.

  • Cause D: pH of the aqueous buffer. this compound is labile to acidic and basic hydrolysis.[3] Extreme pH values may affect its stability and solubility.

    • Solution: Use a buffer system with a pH close to physiological conditions (e.g., PBS at pH 7.2) for preparing working solutions.

Issue 2: Inconsistent or Unexpected Results in In Vitro Assays

  • Cause A: Degradation of this compound. Improper storage of stock or working solutions can lead to degradation of the compound.

    • Solution: Prepare fresh aqueous working solutions for each experiment.[1] Store stock solutions in an anhydrous organic solvent at -20°C or -80°C in small aliquots.

  • Cause B: Inaccurate concentration of the stock solution. This can arise from weighing errors or incomplete dissolution.

    • Solution: Ensure the this compound powder is completely dissolved in the organic solvent before making further dilutions. Sonication may aid in dissolution.

  • Cause C: Interaction with media components. Components in complex cell culture media may interact with this compound, affecting its availability or activity.

    • Solution: When possible, perform initial characterization in simpler buffer systems before moving to complex media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (FW: 404.45 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.045 mg of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Perform a serial dilution. First, dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of cell culture medium to get a 1 mM intermediate solution.

    • Next, dilute the 1 mM intermediate solution 1:10 by adding 10 µL of the 1 mM solution to 90 µL of cell culture medium to obtain the final 100 µM working solution.

    • Mix thoroughly by gentle pipetting or vortexing after each dilution step.

    • The final DMSO concentration in the 100 µM working solution will be 0.1%. Prepare a vehicle control with the same final concentration of DMSO.

    • Use the working solution immediately.

Signaling Pathways and Experimental Workflows

SGLT2 Inhibition and Downstream Cellular Effects

This compound is a potent and selective inhibitor of SGLT2.[1] In in vitro models, particularly those not expressing SGLT2, this compound may exert off-target effects. However, in cells expressing SGLT2, its primary mechanism is the inhibition of sodium-glucose cotransport. The downstream consequences of SGLT2 inhibition can impact several cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and modulation of the mTOR pathway.[4]

SGLT2_Inhibition_Pathway This compound This compound SGLT2 SGLT2 Transporter This compound->SGLT2 Inhibits Glucose_Influx Reduced Intracellular Glucose & Sodium SGLT2->Glucose_Influx Mediates AMPK AMPK Activation Glucose_Influx->AMPK PI3K_AKT PI3K/AKT Pathway Modulation Glucose_Influx->PI3K_AKT mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibits Cell_Growth Decreased Cell Proliferation & Growth AMPK->Cell_Growth Inhibits Apoptosis Induction of Apoptosis AMPK->Apoptosis mTOR->Cell_Growth PI3K_AKT->Cell_Growth

Caption: SGLT2 inhibition by this compound reduces glucose and sodium influx, leading to AMPK activation and subsequent mTOR pathway inhibition, impacting cell growth and apoptosis.

Experimental Workflow for Preparing this compound Working Solutions

The following diagram illustrates a recommended workflow for preparing this compound working solutions to minimize precipitation and ensure experimental reproducibility.

Ipragliflozin_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% DMSO to make stock solution (e.g., 10 mM) Start->Dissolve Aliquot Aliquot stock solution into single-use volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Prepare_Working Prepare fresh working solution for each experiment Store->Prepare_Working Serial_Dilution Perform serial dilution in pre-warmed aqueous buffer or cell culture medium Prepare_Working->Serial_Dilution Final_Concentration Achieve final desired concentration (e.g., 100 µM) with low % DMSO (e.g., <0.5%) Serial_Dilution->Final_Concentration Use_Immediately Use immediately in in vitro assay Final_Concentration->Use_Immediately

Caption: A stepwise workflow for preparing this compound solutions for in vitro assays to ensure solubility and stability.

References

Technical Support Center: Optimizing Ipragliflozin Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ipragliflozin in long-term animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term animal studies with this compound.

Issue 1: Variability in Glycemic Control Despite Consistent Dosing

Potential Cause Troubleshooting Step
Compensatory Hyperphagia Increased food intake can counteract the glucose-lowering effect of this compound. Monitor food consumption closely. Consider pair-feeding studies to normalize caloric intake between control and treated groups.[1]
Vehicle Instability If this compound is administered in a liquid vehicle, ensure its stability over the study duration. Prepare fresh solutions regularly and store them appropriately.
Inconsistent Gavage Technique Improper oral gavage can lead to incomplete dose delivery or stress-induced hyperglycemia. Ensure all personnel are thoroughly trained in proper gavage technique.[2][3][4][5][6][7]
Changes in Water Intake This compound can induce osmotic diuresis, leading to increased water consumption.[8] This may affect the animal's overall hydration status and metabolism. Monitor water intake and ensure free access to water at all times.
Underlying Health Issues Unrelated health problems in study animals can affect glycemic control. Regularly monitor animal health and remove any sick animals from the study according to ethical guidelines.

Issue 2: Managing Side Effects of Chronic Glucosuria

Potential Cause Troubleshooting Step
Dehydration Increased urine output can lead to dehydration. Monitor for signs of dehydration (e.g., scruffy fur, lethargy, weight loss). Ensure constant access to fresh water. In severe cases, subcutaneous fluid administration may be necessary.
Urinary Tract Infections (UTIs) The high glucose concentration in the urine can increase the risk of UTIs. Monitor for signs of UTIs (e.g., frequent urination, discolored urine, genital grooming). Maintain high standards of cage hygiene.
Electrolyte Imbalance Osmotic diuresis can lead to electrolyte loss. For very long-term studies, consider monitoring serum electrolytes periodically.
Weight Loss or Failure to Gain Weight Caloric loss through glucosuria can lead to weight loss.[8][9] Monitor body weight regularly. If excessive weight loss is observed, re-evaluate the dosage.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in long-term studies with diabetic mice?

A1: Based on published studies, a common oral dose range for this compound in diabetic mouse models is 0.1 mg/kg to 3 mg/kg, administered once daily.[10] A dose of 1 mg/kg has been shown to be effective in improving hyperglycemia.

Q2: How should I prepare this compound for oral administration?

A2: this compound is typically suspended in a vehicle like a 0.5% methylcellulose solution for oral gavage. It's crucial to ensure the suspension is homogenous before each administration.

Q3: Can I administer this compound in the diet instead of by oral gavage?

A3: Yes, some studies have successfully administered this compound mixed in the diet. This can reduce the stress associated with repeated gavage. However, you must ensure the stability of this compound in the food matrix over time and accurately measure food intake to calculate the actual dose consumed.

Q4: What are the key parameters to monitor during a long-term this compound study?

A4: In addition to the primary endpoints of your study, it is crucial to monitor:

  • Body weight: At least weekly.

  • Food and water intake: At least weekly.

  • Blood glucose levels: Frequency will depend on the study design, but can range from daily to weekly.[11][12][13][14][15]

  • Urine glucose: Can be monitored periodically using test strips to confirm the pharmacological effect of the drug.[11]

  • General health: Daily observation for any signs of distress or illness.

Q5: What is the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in rodents?

A5: Based on a 26-week study in rats, the NOAEL for this compound was reported to be 0.1 mg/kg/day.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Models

Animal Model This compound Dose Administration Route Study Duration Key Findings Reference
Streptozotocin-nicotinamide-induced diabetic mice0.1 - 3 mg/kg/dayOral gavage4 weeksDose-dependent improvement in hyperglycemia and glucose intolerance.
High-fat diet-fed diabetic mice0.1 - 3 mg/kg/dayOral gavage4 weeksReduced blood glucose and plasma insulin levels.
KK-Ay diabetic mice1 mg/kg/day (in combination with other drugs)Oral gavage4 weeksLowered blood glucose and glycated hemoglobin levels.[10]
High-fat diet-induced obese mice10 mg/kg/dayOral gavage16 weeksAttenuated hepatic steatosis and improved insulin resistance.[16][17]
Type 2 diabetic ratsNot specifiedOral administrationNot specifiedReduced plasma levels of appetite-stimulating hormones without affecting food intake.[18]
STZ-induced diabetic miceNot specifiedOral administrationNot specifiedLowered blood glucose and prevented endothelial dysfunction.[13]
Normal and diabetic rats5 mg/kg/dayOral gavage2 or 7 daysIncreased urine volume.[19]
High-fat diet-fed mice10 mg/kg/day (in drinking water)Drinking water4 weeksImproved glucose intolerance and hepatic steatosis.[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% methylcellulose (or other suitable vehicle) solution in sterile water.

    • Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.

    • Prepare the suspension fresh daily or validate its stability for longer storage.

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Properly restrain the mouse by scruffing the neck to immobilize the head and body.[3]

  • Gavage Procedure:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.

    • Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress after the procedure.[3][4][5][6]

Protocol 2: Long-Term Monitoring of Diabetic Mice

  • Body Weight:

    • Weigh each mouse at the same time of day at least once a week using a calibrated scale.

  • Food and Water Intake:

    • House mice in cages that allow for accurate measurement of food and water consumption.

    • Measure the amount of food and water remaining at least once a week and calculate the average daily intake.

  • Blood Glucose Monitoring:

    • Collect a small blood sample from the tail vein.

    • Use a calibrated glucometer to measure blood glucose levels.

    • The frequency of monitoring should be determined by the experimental design.[11]

  • Urine Glucose Monitoring:

    • Place the mouse in a clean, empty cage or use a metabolic cage to collect urine.

    • Use urine test strips to measure the glucose concentration.[11]

  • Clinical Observations:

    • Observe the animals daily for any changes in appearance (e.g., fur condition, posture) or behavior (e.g., activity level, social interaction).

Mandatory Visualization

SGLT2_Inhibition_Signaling_Pathway cluster_kidney Renal Proximal Tubule cluster_systemic Systemic Effects SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates This compound This compound This compound->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion This compound->Urinary_Glucose_Excretion Increases Blood_Glucose Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose Lowers AMPK AMPK Blood_Glucose->AMPK Activates (indirectly) SIRT1 SIRT1 AMPK->SIRT1 Activates Inflammation Inflammation (e.g., NF-κB) SIRT1->Inflammation Inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Reduces

Caption: Signaling pathway of this compound action.

experimental_workflow start Start of Study acclimatization Acclimatization (1 week) start->acclimatization group_allocation Group Allocation (Control vs. This compound) acclimatization->group_allocation treatment_period Long-Term this compound Administration (Oral Gavage or in Diet) group_allocation->treatment_period monitoring Regular Monitoring - Body Weight - Food/Water Intake - Blood/Urine Glucose - Clinical Signs treatment_period->monitoring data_collection Endpoint Data Collection (e.g., tissue harvesting, blood analysis) treatment_period->data_collection monitoring->treatment_period data_analysis Data Analysis data_collection->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for a long-term this compound study.

troubleshooting_logic issue Issue: Inconsistent Glycemic Control cause1 Compensatory Hyperphagia? issue->cause1 cause2 Inconsistent Dosing? issue->cause2 cause3 Animal Health Issues? issue->cause3 solution1 Monitor Food Intake Consider Pair-Feeding cause1->solution1 solution2 Review Gavage Technique Check Vehicle Stability cause2->solution2 solution3 Perform Health Checks Consult Vet cause3->solution3

Caption: Troubleshooting logic for variable glycemic control.

References

Troubleshooting inconsistent results in Ipragliflozin cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ipragliflozin in cell-based assays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). In renal proximal tubules, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into circulation. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion. In a cell-based assay context, this compound's primary effect is the inhibition of glucose uptake in cells expressing SGLT2.

Q2: Beyond SGLT2 inhibition, are there other known signaling pathways affected by this compound?

A2: Yes, studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathway.[1][2] This pathway is a key regulator of cellular energy homeostasis. Activation of AMPK and SIRT1 can lead to various downstream effects, including alterations in gene expression related to metabolism and cellular stress responses.

Q3: What are the typical concentrations of this compound used in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, studies have shown significant dose-dependent effects in the micromolar range, for instance, in MCF-7 breast cancer cells, concentrations between 1-50 μM have been used to observe effects on cell proliferation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: The choice of cell line is critical and depends on the research question. For studying the direct effects on SGLT2, human kidney proximal tubule cell lines like HK-2, which endogenously express SGLT2, are a suitable model.[3][4] For investigating off-target or broader metabolic effects, other cell lines that express SGLT2 or are relevant to the disease model of interest can be used. It is crucial to confirm SGLT2 expression in your chosen cell line.

Troubleshooting Guide

Issue 1: High Background Signal in Fluorescence-Based Glucose Uptake Assays (e.g., 2-NBDG)

Question: I am using a fluorescent glucose analog like 2-NBDG to measure glucose uptake inhibition by this compound, but I'm observing high background fluorescence, making it difficult to detect a clear signal window. What could be the cause and how can I fix it?

Answer:

High background fluorescence can be a common issue in fluorescence-based assays. Here are some potential causes and solutions:

  • Incomplete Washing: Residual fluorescent probe that has not been taken up by the cells can contribute significantly to background.

    • Solution: Increase the number and rigor of washing steps after incubation with the fluorescent probe. Ensure complete removal of the washing buffer between each step without dislodging the cells.

  • Autofluorescence: Some cell types and culture media components (like phenol red and riboflavin) can exhibit intrinsic fluorescence.

    • Solution:

      • Culture cells in phenol red-free media for the duration of the experiment.

      • Include a "no-stain" control (cells that have not been incubated with the fluorescent probe) to determine the baseline autofluorescence.

      • If possible, use a plate reader with the capability to perform bottom reads for adherent cells, which can reduce interference from media components.

  • Probe Concentration Too High: Using an excessively high concentration of the fluorescent glucose analog can lead to non-specific binding and increased background.

    • Solution: Titrate the concentration of the fluorescent probe to find the optimal balance between signal intensity and background. Studies with 2-NBDG in HK-2 cells have used concentrations around 200 μM.[3]

  • Non-specific Binding of the Probe: The fluorescent probe may bind non-specifically to the cell surface or the well plate.

    • Solution: Include a control with a known inhibitor of glucose transport (like phlorizin) at a high concentration to determine the level of non-specific uptake/binding.

Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves

Question: My dose-response curves for this compound are inconsistent between experiments, showing variable IC50 values and poor curve fits. What are the likely sources of this variability?

Answer:

Inconsistent dose-response curves are a frequent challenge in cell-based assays.[5][6] Several factors can contribute to this issue:

  • Cell Health and Viability: Inconsistent cell health and viability at the time of the assay can significantly impact the results.

    • Solution:

      • Ensure consistent cell seeding density and allow cells to adhere and recover adequately before treatment.

      • Regularly check for mycoplasma contamination, which can alter cellular metabolism and drug response.

      • Use a consistent cell passage number for all experiments, as cellular characteristics can change over time in culture.[7]

  • Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound can lead to significant variability.

    • Solution:

      • Prepare fresh dilutions for each experiment from a validated stock solution.

      • Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Assay Timing and Incubation Periods: Variations in incubation times with the compound or the detection reagents can affect the outcome.

    • Solution: Standardize all incubation times and ensure they are precisely controlled for all plates within an experiment and between experiments.

  • Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Data Analysis and Curve Fitting: The method used to analyze the data and fit the dose-response curve can influence the calculated IC50 value.

    • Solution: Use a consistent and appropriate non-linear regression model to fit the data. Ensure that the top and bottom plateaus of the curve are well-defined.

Logical Troubleshooting Workflow for Inconsistent Dose-Response Curves

Troubleshooting Dose-Response Curves Start Inconsistent Dose-Response Curves Check_Cells Verify Cell Health & Consistency (Passage #, Mycoplasma, Seeding Density) Start->Check_Cells Check_Compound Validate Compound Dilutions (Fresh Stock, Calibrated Pipettes) Check_Cells->Check_Compound If cells are consistent Check_Assay_Parameters Standardize Assay Parameters (Incubation Times, Plate Layout) Check_Compound->Check_Assay_Parameters If dilutions are accurate Check_Data_Analysis Review Data Analysis (Curve Fit Model, Outliers) Check_Assay_Parameters->Check_Data_Analysis If parameters are standardized Resolved Consistent Results Check_Data_Analysis->Resolved If analysis is appropriate

Caption: A logical workflow for troubleshooting inconsistent dose-response curves.

Quantitative Data

Table 1: this compound IC50 Values in Different Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
MCF-7 (Human Breast Cancer)Cell Proliferation (BrdU)Dose-dependent inhibition at 1-50 µMFictional Example
HK-2 (Human Kidney Proximal Tubule)2-NBDG Glucose Uptake~0.1 µMFictional Example
Caco-2 (Human Colorectal Adenocarcinoma)SGLT2 Inhibition~0.05 µMFictional Example
HepG2 (Human Liver Cancer)Cell Viability (MTT)> 100 µMFictional Example

Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions. It is crucial to determine the IC50 in your own experimental system.

Experimental Protocols

Protocol: 2-NBDG Glucose Uptake Assay for SGLT2 Inhibition

This protocol is adapted for screening SGLT2 inhibitors like this compound in a cell line endogenously expressing SGLT2 (e.g., HK-2 cells).[3][4]

Materials:

  • HK-2 cells

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free DMEM

  • Phlorizin (positive control for SGLT inhibition)

  • PBS (Phosphate Buffered Saline)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in glucose-free DMEM. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Phlorizin).

    • Remove the culture medium from the wells and wash once with PBS.

    • Add the this compound dilutions and controls to the respective wells.

    • Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C, 5% CO2.

  • Glucose Uptake:

    • Prepare a working solution of 2-NBDG in glucose-free DMEM (e.g., 200 µM).

    • Add the 2-NBDG solution to all wells.

    • Incubate for 30-60 minutes at 37°C, 5% CO2.[3]

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a plate reader with appropriate filters for 2-NBDG (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (100% glucose uptake).

    • Plot the normalized fluorescence intensity against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Experimental Workflow for 2-NBDG Glucose Uptake Assay

2-NBDG Assay Workflow Start Start Seed_Cells Seed HK-2 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Compound_Treatment Treat with this compound dilutions Incubate_Overnight->Compound_Treatment Incubate_Compound Incubate (30-60 min) Compound_Treatment->Incubate_Compound Add_2NBDG Add 2-NBDG solution Incubate_Compound->Add_2NBDG Incubate_2NBDG Incubate (30-60 min) Add_2NBDG->Incubate_2NBDG Wash_Cells Wash cells with PBS Incubate_2NBDG->Wash_Cells Read_Fluorescence Read fluorescence Wash_Cells->Read_Fluorescence Analyze_Data Analyze data and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for the 2-NBDG glucose uptake assay.

Signaling Pathway

This compound-Mediated Activation of the AMPK/SIRT1 Pathway

This compound, primarily by inhibiting SGLT2 and thereby affecting cellular energy status, can lead to the activation of the AMPK/SIRT1 pathway. This pathway plays a crucial role in cellular metabolism and stress response.

This compound Signaling Pathway This compound This compound SGLT2 SGLT2 This compound->SGLT2 inhibits Glucose_Uptake Glucose Uptake SGLT2->Glucose_Uptake mediates Cellular_Energy Cellular Energy Stress (Increased AMP/ATP ratio) Glucose_Uptake->Cellular_Energy decreases AMPK AMPK Activation Cellular_Energy->AMPK activates SIRT1 SIRT1 Activation AMPK->SIRT1 activates Downstream_Effects Downstream Effects (e.g., altered gene expression) SIRT1->Downstream_Effects leads to

Caption: this compound's activation of the AMPK/SIRT1 signaling pathway.

References

Ipragliflozin stability under different experimental storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ipragliflozin under various experimental storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is known to be stable under thermal (heat) and photolytic (light) conditions.[1][2][3] However, it is susceptible to degradation under acidic, basic, and oxidative stress.[1][2][3]

Q2: Under which conditions is this compound most unstable?

A2: Forced degradation studies demonstrate that this compound shows significant degradation in the presence of acids, bases, and oxidizing agents.[1][2][3] Researchers should take precautions to avoid exposing the compound to these conditions during storage and experimentation to maintain its integrity.

Q3: Is this compound stable in aqueous solutions?

A3: While this compound is sparingly soluble in aqueous buffers, it is recommended not to store aqueous solutions for more than one day to ensure stability.[4] Neutral hydrolysis studies at room temperature and even at 80°C have shown no degradation.[5] However, the presence of acidic or basic contaminants could lead to degradation.

Q4: What are the recommended long-term storage conditions for solid this compound?

A4: For solid, crystalline this compound, storage at -20°C is recommended, which can ensure stability for at least four years.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of this compound in stock or working solutions.Prepare fresh solutions daily, especially if using aqueous buffers. Ensure the pH of the solvent is neutral and free of acidic or basic contaminants. Store stock solutions in appropriate solvents like ethanol, DMSO, or dimethylformamide at recommended temperatures.[4]
Appearance of unexpected peaks in chromatograms. Formation of degradation products due to improper storage or handling.Review the storage conditions of your this compound sample and solutions. Refer to the degradation pathway diagrams below to tentatively identify potential degradation products. Use a validated stability-indicating analytical method to resolve this compound from its degradants.[3][5]
Loss of drug potency in in-vitro or in-vivo experiments. Degradation of this compound in the experimental medium.Check the pH and composition of your experimental medium. Acidic or basic conditions can lead to degradation. Prepare fresh formulations immediately before use.

Quantitative Stability Data

The following table summarizes the results from forced degradation studies, indicating the conditions under which this compound is labile or stable.

Stress Condition Reagent/Method Duration & Temperature Observation Reference
Acidic Hydrolysis 0.1 N HCl24 hours at room temperatureLabile, one degradation product formed.[5]
Basic Hydrolysis 0.1 N NaOH24 hours at room temperatureLabile, one degradation product formed.[5]
Oxidative Degradation 10% H₂O₂12 hoursLabile, one degradation product formed.[5]
Neutral Hydrolysis Deionized Water24 hours at 80°CStable, no degradation products found.[5]
Thermal Degradation Dry Heat24 hours at 80°CStable, no additional peaks observed.[5]
Photolytic Degradation Sunlight Exposure24 hoursStable, no degradation products formed.[5]

Experimental Protocols & Methodologies

Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 100 µg/mL in Methanol) acid Acidic Hydrolysis (e.g., 0.1 N HCl, RT, 24h) stock->acid Expose Aliquots base Basic Hydrolysis (e.g., 0.1 N NaOH, RT, 24h) stock->base Expose Aliquots oxidative Oxidative Degradation (e.g., 10% H₂O₂, 12h) stock->oxidative Expose Aliquots thermal Thermal Degradation (e.g., 80°C, 24h) stock->thermal Expose Aliquots photo Photolytic Degradation (e.g., Sunlight, 24h) stock->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze via Stability-Indicating RP-HPLC Method dilute->hplc

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC-DAD Method
  • Column: HAMILTON column prp-x100 C18[6]

  • Mobile Phase: Methanol : Acetonitrile : Water (50:25:25, v/v/v)[6]

  • Flow Rate: 1 mL/min[6]

  • Detection: Diode Array Detector (DAD) at 230 nm[6]

  • Retention Time of this compound: Approximately 3.5 min[5]

Stability-Indicating UPLC-MS/MS Method
  • Column: Hypersil Gold® UPLC C18 (3 x 50 mm, 1.9 µm)[2][3]

  • Mobile Phase: Acetonitrile : Potassium monobasic phosphate buffer pH 3 (50:50, v/v)[2][3]

  • Flow Rate: 0.6 mL/min[2][3]

  • Detection: Mass Spectrometry (MS/MS) for structural elucidation of degradation products.[2][3]

Degradation Pathways

Forced degradation studies have been employed to elucidate the degradation pathways of this compound. The primary degradation pathway identified occurs under acidic conditions, leading to the cleavage of the glycosidic bond.

G This compound This compound DegradationProduct Major Degradation Product (IPRA-D1) Detachment of Benzothiophene This compound->DegradationProduct Acidic Hydrolysis (H⁺)

Caption: Proposed acidic degradation pathway for this compound.[1]

Under acidic conditions, a major degradation product (IPRA-D1) is formed through the detachment of the benzothiophene group.[1] This highlights the lability of the bond connecting the benzothiophene methyl group to the phenyl ring under acidic stress.

References

Technical Support Center: Interpreting In Vitro Dose-Response Curves for Ipragliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipragliflozin in vitro. The information is designed to assist with experimental design, execution, and data interpretation for SGLT2 inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on SGLT2 in vitro?

A1: In vitro studies have demonstrated that this compound is a competitive inhibitor of the human sodium-glucose cotransporter 2 (SGLT2).[1][2][3] This means that this compound binds to the same site on the transporter as glucose, thereby preventing glucose reabsorption. Furthermore, its binding to hSGLT2 is persistent, as it has been shown to inhibit hSGLT2 in a wash-resistant manner.[1][2][3]

Q2: How potent and selective is this compound for SGLT2 in vitro?

A2: this compound is a potent and highly selective inhibitor of SGLT2. Studies using Chinese hamster ovary (CHO) cells overexpressing human SGLT2 have shown that this compound competitively inhibits SGLT2-mediated methyl-α-D-glucopyranoside (AMG) uptake with an inhibitory constant (Ki) of 2.28 nM.[1][2][3] It exhibits high selectivity for SGLT2 over other SGLT family members, including SGLT1, SGLT3, SGLT4, SGLT5, and SGLT6.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against SGLT2

ParameterValueCell LineSubstrateReference
Ki2.28 nMCHO cells expressing hSGLT2methyl-α-D-glucopyranoside (AMG)[1][2][3]

Table 2: In Vitro Selectivity of this compound

TransporterSelectivity vs. SGLT2Cell LineReference
hSGLT1HighCHO cells[1][2][3]
hSGLT3Higher than PhlorizinCHO cells[1][2][3]
hSGLT4Higher than PhlorizinCHO cells[1][2][3]
hSGLT5Higher than PhlorizinCHO cells[1][2][3]
hSGLT6Higher than PhlorizinCHO cells[1][2][3]
hSMIT1Higher than PhlorizinCHO cells[1][2][3]

Experimental Protocols

Protocol 1: SGLT2 Inhibition Assay using [14C]-AMG in CHO cells

This protocol is based on methodologies described for assessing SGLT2 inhibition in vitro.[1][2][3][4]

1. Cell Culture:

  • Culture Chinese hamster ovary (CHO) cells stably expressing human SGLT2 in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed cells into 96-well plates and grow to confluence.

2. Assay Procedure:

  • Wash the confluent cell monolayers with pre-warmed uptake buffer (e.g., a sodium-containing buffer).
  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
  • Initiate the uptake by adding a solution containing [14C]-labeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, and continue incubation at 37°C for a defined period (e.g., 1 hour).
  • Terminate the uptake by rapidly washing the cells with ice-cold stop buffer (e.g., a sodium-free buffer) to remove extracellular radiolabel.
  • Lyse the cells with a suitable lysis buffer.
  • Measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Normalize the radioactive counts to the protein concentration in each well.
  • Plot the percentage of inhibition against the logarithm of this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescent Glucose Uptake Assay using 2-NBDG

This protocol is adapted from methods using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[5][6]

1. Cell Culture:

  • Culture human kidney 2 (HK-2) cells or another suitable cell line endogenously or exogenously expressing SGLT2.
  • Seed cells in a 96-well plate and allow them to adhere and grow.

2. Assay Procedure:

  • Wash cells with glucose-free medium.
  • Pre-incubate cells with different concentrations of this compound or vehicle control in glucose-free medium for 15-30 minutes at 37°C.
  • Add 2-NBDG to the wells at a final concentration of 100-200 µg/ml and incubate for 15-60 minutes at 37°C, protected from light.[5]
  • Remove the 2-NBDG containing medium and wash the cells with assay buffer.
  • Measure the fluorescence of the intracellular 2-NBDG using a fluorescence microplate reader (excitation/emission ≈ 485/535 nm).

3. Data Analysis:

  • Subtract the background fluorescence from wells without cells.
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
  • Generate a dose-response curve and calculate the IC50 value.

Troubleshooting Guides

Issue 1: Unexpectedly Steep or Shallow Dose-Response Curve

  • Observation: The Hill slope of the dose-response curve is significantly different from 1.0.

  • Possible Causes & Solutions:

    • Steep Curve (Hill Slope > 1.5): This can indicate stoichiometric inhibition, where the concentration of the enzyme (SGLT2) is high relative to the inhibitor's Kd.[7][8][9] It can also suggest positive cooperativity or experimental artifacts.

      • Troubleshooting: Consider reducing the expression level of SGLT2 in your cell model or using a cell line with lower endogenous expression. Ensure accurate determination of inhibitor and protein concentrations.

    • Shallow Curve (Hill Slope < 0.7): This may suggest negative cooperativity, the presence of multiple binding sites with different affinities, or issues with the experimental setup.

      • Troubleshooting: Verify the purity of the this compound compound. Ensure that the assay is at equilibrium. Check for any time-dependent effects of the inhibitor.

Issue 2: High Variability Between Replicate Wells

  • Observation: Inconsistent results across replicate wells for the same this compound concentration.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variability in transporter expression and uptake.

      • Troubleshooting: Ensure thorough mixing of the cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate.

    • Pipetting Errors: Inaccurate pipetting of the inhibitor or substrate can introduce significant errors.

      • Troubleshooting: Use calibrated pipettes and practice consistent pipetting techniques.

    • Temperature Fluctuations: Variations in temperature during incubation can affect transporter activity.

      • Troubleshooting: Ensure uniform temperature distribution in the incubator and minimize the time the plate is outside the incubator.

Issue 3: Low Signal-to-Noise Ratio in Fluorescent Assay

  • Observation: The fluorescence signal from the cells is weak and difficult to distinguish from the background.

  • Possible Causes & Solutions:

    • Low Glucose Transporter Expression: The cell line may not express sufficient levels of SGLT2.

      • Troubleshooting: Use a cell line with higher SGLT2 expression or consider transiently overexpressing the transporter.

    • Sub-optimal 2-NBDG Concentration or Incubation Time: Insufficient uptake of the fluorescent analog.

      • Troubleshooting: Optimize the concentration of 2-NBDG and the incubation time for your specific cell line.[5]

    • High Background Fluorescence: Autofluorescence from the cells or the plate can interfere with the signal.

      • Troubleshooting: Use phenol red-free medium during the assay. Select microplates with low autofluorescence. Include appropriate controls to measure and subtract background fluorescence.

Issue 4: Cell Death at High this compound Concentrations

  • Observation: The dose-response curve shows a sharp drop in signal at high inhibitor concentrations that is not due to specific inhibition.

  • Possible Causes & Solutions:

    • Cytotoxicity: High concentrations of the compound or its vehicle (e.g., DMSO) may be toxic to the cells.

      • Troubleshooting: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the inhibition assay to assess the cytotoxic effects of this compound at the tested concentrations.[10][11] Keep the final concentration of the vehicle consistent across all wells and as low as possible.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed_cells Seed SGLT2-expressing cells in 96-well plate culture Culture to confluence seed_cells->culture wash_1 Wash cells with uptake buffer culture->wash_1 pre_incubate Pre-incubate with this compound or vehicle wash_1->pre_incubate add_substrate Add radiolabeled or fluorescent glucose analog pre_incubate->add_substrate incubate Incubate for uptake add_substrate->incubate terminate Terminate uptake with ice-cold stop buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure signal (radioactivity/fluorescence) lyse->measure normalize Normalize to protein content measure->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 plot->calculate

Caption: General workflow for an in vitro SGLT2 inhibition assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SGLT2 SGLT2 Transporter This compound->SGLT2 Inhibits Cell Proximal Tubule Cell SGLT2->Cell Mediates uptake Glucose Glucose Glucose->SGLT2 Transported by Sodium Sodium Sodium->SGLT2 Transported by

Caption: Mechanism of this compound action on SGLT2.

troubleshooting_tree cluster_slope Issue: Abnormal Slope cluster_variability Issue: High Variability cluster_signal Issue: Poor Signal start Non-ideal Dose-Response Curve steep_slope Steep Slope (Hill > 1.5) start->steep_slope Check Slope shallow_slope Shallow Slope (Hill < 0.7) start->shallow_slope Check Slope high_variability High Replicate Variability start->high_variability Check Variability low_signal Low Signal-to-Noise start->low_signal Check Signal c1 Reduce SGLT2 expression steep_slope->c1 c2 Verify concentrations steep_slope->c2 c3 Check compound purity shallow_slope->c3 c4 Ensure equilibrium shallow_slope->c4 c5 Standardize cell seeding high_variability->c5 c6 Calibrate pipettes high_variability->c6 c7 Optimize 2-NBDG concentration low_signal->c7 c8 Use high-expression cell line low_signal->c8

Caption: Troubleshooting decision tree for dose-response curve issues.

References

Addressing variability in animal model response to Ipragliflozin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SGLT2 inhibitor Ipragliflozin in animal models. Variability in response is a common challenge in preclinical studies; this resource aims to address specific issues to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in animal models?

A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily expressed in the proximal tubules of the kidneys.[1] Its main action is to block the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion.[1][2] This insulin-independent mechanism leads to a reduction in blood glucose levels.[1]

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in a variety of rodent models, including:

  • Normal and diabetic mice (ICR, KK-Ay, C57BL/6J).[2][3][4]

  • Streptozotocin (STZ)-induced type 1 diabetic rats and mice.[2][4]

  • High-fat diet (HFD)-induced obese and diabetic mice.[5][6][7]

  • Uninephrectomized type 2 diabetic mice with overt nephropathy.[8]

  • Non-diabetic rat models of cardiomyopathy.[9]

Q3: What are the expected effects of this compound on metabolic parameters besides blood glucose?

A3: Beyond glycemic control, this compound treatment in animal models has been associated with:

  • Reduction in body weight and visceral fat.[6]

  • Amelioration of hepatic steatosis (fatty liver).[5][7]

  • Improvement in insulin resistance.[6][8]

  • Reduction in plasma lipid levels (triglycerides, non-esterified fatty acids, and cholesterol).[6]

  • Increased energy expenditure.[5][10]

Q4: Does this compound treatment pose a risk of hypoglycemia in animal models?

A4: this compound has a low risk of inducing hypoglycemia. Its mechanism is dependent on the amount of glucose filtered by the kidneys, so it does not affect normoglycemia at pharmacological doses.[2]

Q5: Are there known sex differences in the response to this compound in animal models?

A5: Yes, sex can be a significant variable. Studies on SGLT2 inhibitors have noted sex-specific differences in renal transporter expression, which may influence the drug's effects.[11] For example, female rats have been observed to have higher expression of SGLT1 and SGLT2.[11] Researchers should consider sex as a biological variable in their experimental design.

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent reduction in blood glucose levels.

  • Question: My diabetic animal model is showing a weaker or more variable response to this compound than expected. What could be the cause?

  • Answer:

    • Dietary Carbohydrate Content: The efficacy of this compound can be influenced by the amount of dietary carbohydrates, as this affects the glucose load filtered by the kidneys. While one study in diabetic mice suggested the antidiabetic effects were not greatly affected by carbohydrate content (25%, 50%, or 75% kcal), severe hyperglycemia in the high-carbohydrate diet group led to more marked effects.[12] Ensure your diet is standardized and consider the carbohydrate content as a potential variable.

    • Animal Model and Disease Stage: The response to this compound can differ depending on the specific animal model and the stage of diabetes. For instance, its efficacy might vary between a model of early-stage type 2 diabetes with insulin resistance versus a model with severe beta-cell dysfunction.[13]

    • Drug Administration and Pharmacokinetics: Ensure correct dosage and administration. This compound has shown good pharmacokinetic properties following oral dosing in mice.[2] However, factors like timing of administration relative to feeding cycles could influence outcomes.

Issue 2: Unexpected changes in body weight or food intake.

  • Question: I'm observing less body weight reduction than anticipated, or even an increase in food intake. Is this normal?

  • Answer:

    • Compensatory Hyperphagia: Increased food and water intake is a known compensatory response to the urinary glucose (and therefore calorie) loss induced by SGLT2 inhibitors.[7][14][15] This can sometimes offset the expected weight loss.

    • Energy Expenditure: this compound has been shown to increase energy expenditure, which can contribute to its metabolic benefits even if body weight changes are not dramatic.[5][10] It's beneficial to measure food intake and consider indirect calorimetry to get a full picture of the energy balance.

Issue 3: Variability in hepatic effects of this compound.

  • Question: The effect of this compound on hepatic steatosis in my high-fat diet model is inconsistent. Why might this be?

  • Answer:

    • Fat Redistribution: this compound can promote the redistribution of fat from ectopic sites like the liver to adipose tissue. One study in HFD-fed mice showed that while liver weight and steatosis decreased, epididymal fat weight increased.[7] This suggests a shift in lipid storage.

    • Underlying Model Characteristics: The specific strain of mouse and the composition of the high-fat diet can significantly impact the development and severity of hepatic steatosis, which in turn can influence the observed effects of the treatment.

Issue 4: Discrepancies in renal or cardiovascular outcomes.

  • Question: My results on renal or cardiovascular parameters are not aligning with published data. What should I check?

  • Answer:

    • Model of Nephropathy/Cardiomyopathy: The beneficial effects on the kidneys and heart have been demonstrated in specific models, such as uninephrectomized diabetic mice for nephropathy[8] and Dahl salt-sensitive rats for cardiomyopathy.[9] The choice of animal model is critical for studying these specific complications.

    • Duration of Treatment: The protective effects on organs like the heart and kidneys often require chronic treatment. Short-term studies may not be sufficient to observe these changes. For example, a four-week treatment showed improved diabetic symptoms and delayed nephropathy development.[8]

Quantitative Data Summary

Table 1: Effects of this compound on Glycemic Control in KK-Ay Mice

ParameterVehicleThis compound (1 mg/kg)This compound (3 mg/kg)
Blood Glucose (mg/dL) 487 ± 23298 ± 35201 ± 19
HbA1c (%) 8.5 ± 0.46.8 ± 0.35.9 ± 0.2
Plasma Insulin (ng/mL) 15.2 ± 2.18.5 ± 1.55.1 ± 0.9
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data synthesized from findings reported in studies on KK-Ay mice.[3][6]

Table 2: Effects of this compound on Body Weight and Fat Mass in High-Fat Diet-Fed Mice

ParameterVehicleThis compound (10 mg/kg)
Body Weight Change (g) +4.2 ± 0.8+1.5 ± 0.5
Liver Weight (g) 2.1 ± 0.21.5 ± 0.1
Epididymal Fat Weight (g) 1.8 ± 0.22.2 ± 0.2
Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data synthesized from studies on HFD-fed obese mice.[7]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes and this compound Treatment in Mice

  • Animal Model: Male KK-Ay mice, a model of genetic type 2 diabetes.

  • Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week.

  • Treatment Groups: Randomly assign mice to vehicle control or this compound treatment groups (e.g., 1 mg/kg and 3 mg/kg).

  • Drug Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose solution) orally via gavage, once daily for a period of 4 weeks.[3][6]

  • Monitoring:

    • Monitor blood glucose levels regularly from tail vein blood samples.

    • Measure food and water intake daily.

    • Record body weight weekly.

  • Terminal Procedures: At the end of the treatment period, collect blood for HbA1c and plasma insulin analysis. Harvest tissues (liver, adipose tissue) for further analysis.

Protocol 2: High-Fat Diet-Induced Obesity Model

  • Animal Model: Male C57BL/6J mice.

  • Diet Induction: At 6 weeks of age, feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is fed a normal chow diet.[5]

  • Treatment: During the final 4 weeks of the diet regimen, administer this compound (e.g., 10 mg/kg) or vehicle orally once daily.[7]

  • Assessments:

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) before and after the treatment period to assess glucose metabolism and insulin sensitivity.

    • At the end of the study, collect blood for metabolic parameter analysis and harvest liver and adipose tissue for histological and molecular analysis (e.g., H&E staining, gene expression).[7]

Visualizations

Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Metabolic Effects This compound This compound SGLT2 SGLT2 Inhibition (in Kidney Proximal Tubule) This compound->SGLT2 UGE Increased Urinary Glucose Excretion SGLT2->UGE CalorieLoss Caloric Loss UGE->CalorieLoss BloodGlucose Lowered Blood Glucose UGE->BloodGlucose AMPK AMPK Activation CalorieLoss->AMPK SIRT1 SIRT1 Upregulation AMPK->SIRT1 FatOxidation Increased Fatty Acid Oxidation SIRT1->FatOxidation EnergyExp Increased Energy Expenditure SIRT1->EnergyExp HepaticSteatosis Reduced Hepatic Steatosis FatOxidation->HepaticSteatosis Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis start Select Animal Model (e.g., KK-Ay, HFD-fed C57BL/6J) acclimatize Acclimatization (1 week) start->acclimatize randomize Randomize into Groups (Vehicle vs. This compound) acclimatize->randomize administer Daily Oral Administration (4 weeks) randomize->administer monitor_bw Body Weight (Weekly) administer->monitor_bw monitor_food Food/Water Intake (Daily) administer->monitor_food monitor_glucose Blood Glucose (Regularly) administer->monitor_glucose ogtt_itt OGTT / ITT administer->ogtt_itt blood_analysis Blood Chemistry (HbA1c, Insulin, Lipids) ogtt_itt->blood_analysis tissue_harvest Tissue Harvesting (Liver, Adipose) blood_analysis->tissue_harvest histology Histology & Molecular Analysis tissue_harvest->histology Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Inconsistent Blood Glucose Lowering cause1 Diet Composition (Carbohydrate %) problem->cause1 cause2 Animal Model (Strain, Disease Stage) problem->cause2 cause3 Dosing/Administration Error problem->cause3 solution1 Standardize Diet cause1->solution1 solution2 Verify Model Characteristics cause2->solution2 solution3 Review Dosing Protocol & Pharmacokinetics cause3->solution3

References

Best practices for preparing Ipragliflozin stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Ipragliflozin stock solutions for in vitro and in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For most research applications, high-purity, anhydrous DMSO is the preferred solvent due to its high solvating power and compatibility with many experimental systems.[2] Ethanol is also a suitable alternative.[1][2]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound can vary slightly depending on the supplier and the purity of the compound. However, typical solubilities are provided in the table below. It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[2]

Q3: How should this compound stock solutions be stored?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years.[1] Once dissolved in an organic solvent like DMSO or ethanol, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[2][3]

Q4: Can I store this compound in aqueous solutions?

A4: this compound is sparingly soluble in aqueous buffers.[1] It is strongly recommended not to store this compound in aqueous solutions for more than one day due to potential stability issues and precipitation.[1] For experiments requiring an aqueous solution, it is best to prepare it fresh by diluting the organic stock solution into the aqueous buffer of choice immediately before use.

Troubleshooting Guide

Issue: My this compound powder is not dissolving completely in the solvent.

  • Possible Cause 1: Insufficient Solvent Volume. You may not be using a sufficient volume of solvent for the amount of this compound powder.

    • Solution: Refer to the solubility data table below. Ensure the concentration of your intended stock solution does not exceed the maximum solubility in the chosen solvent.

  • Possible Cause 2: Low-Quality or Old Solvent. The solvent may have absorbed moisture or degraded, reducing its solvating capacity.

    • Solution: Use fresh, high-purity, anhydrous solvent. For DMSO, it is critical to use a new, unopened bottle or a properly stored and sealed bottle to prevent moisture absorption.[2]

  • Possible Cause 3: Inadequate Mixing. The powder may not have been adequately mixed to facilitate dissolution.

    • Solution: Vortex the solution for a few minutes. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but be cautious and check for any temperature sensitivity of the compound. Sonication can also be used to help dissolve the compound.[4]

Issue: A precipitate formed when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).

  • Possible Cause 1: Exceeded Aqueous Solubility. this compound has low solubility in aqueous solutions.[1] When the organic stock is diluted into an aqueous buffer, the final concentration of this compound may be higher than its aqueous solubility limit, causing it to precipitate out of solution.

    • Solution: To maximize solubility in aqueous buffers, first dissolve this compound in an organic solvent like ethanol or DMSO, and then dilute this stock solution with the aqueous buffer of choice.[1] A common method involves a 1:7 solution of ethanol to PBS (pH 7.2), which yields a solubility of approximately 0.13 mg/mL.[1] It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Possible Cause 2: High Final Concentration of Organic Solvent. A high percentage of the organic solvent in the final aqueous solution can be toxic to cells or interfere with the experiment.

    • Solution: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (approx.)Source(s)
DMSO~30 mg/mL to 80 mg/mL[1][2]
Ethanol~30 mg/mL to 80 mg/mL[1][2]
Dimethyl Formamide (DMF)~30 mg/mL[1]
1:7 Ethanol:PBS (pH 7.2)~0.13 mg/mL[1]
WaterInsoluble[2]

Experimental Protocols

Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 404.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • For a 10 mM solution in 1 mL (0.001 L):

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 404.45 g/mol = 0.0040445 g

    • Mass (mg) = 4.045 mg

  • Weigh the this compound:

    • Carefully weigh out approximately 4.05 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the Solvent:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound:

    • Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[2][3]

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw an Aliquot store->thaw dilute 7. Dilute in Aqueous Buffer thaw->dilute use 8. Use Immediately dilute->use

Caption: Experimental workflow for preparing and using this compound stock solutions.

signaling_pathway cluster_inhibition Direct Action cluster_downstream Downstream Cellular Effects This compound This compound sglt2 SGLT2 (in Kidney Proximal Tubule) This compound->sglt2 Inhibits ampk AMPK Activation This compound->ampk Activates glucose_reabsorption Renal Glucose Reabsorption sglt2->glucose_reabsorption urinary_glucose Urinary Glucose Excretion sglt2->urinary_glucose Increases glucose_reabsorption->urinary_glucose Reduces sirt1 SIRT1 Upregulation ampk->sirt1 inflammation Inflammation (e.g., NLRP3, NF-κB) ampk->inflammation oxidative_stress Oxidative Stress ampk->oxidative_stress sirt1->inflammation

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Validation & Comparative

Ipragliflozin Versus Metformin: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals, this report provides a head-to-head comparison of the molecular mechanisms of ipragliflozin and metformin. It synthesizes experimental data on their distinct and overlapping pathways, offering a clear perspective on their therapeutic actions in type 2 diabetes.

This guide delves into the fundamental mechanisms of two pivotal anti-diabetic agents: this compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and metformin, a biguanide that has long been the first-line therapy for type 2 diabetes. While both drugs effectively lower blood glucose, their modes of action are fundamentally different, leading to distinct physiological effects. This report outlines these differences through a review of key experimental findings, detailed protocols of paradigmatic assays, and visual representations of their signaling pathways.

Core Mechanisms of Action: A Tale of Two Tissues

This compound's mechanism is highly specific and localized to the kidneys. It selectively inhibits SGLT2 in the proximal renal tubules, preventing the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1] This action promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.

Metformin, in contrast, exerts its effects through multiple mechanisms and acts on several tissues, with the liver being its primary site of action.[2] It is known to inhibit the mitochondrial respiratory chain complex I, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis (the production of glucose by the liver) and an increase in glucose uptake by peripheral tissues like muscle.[2][3] Metformin also has effects on the gastrointestinal tract, including altering the gut microbiome and increasing the secretion of glucagon-like peptide-1 (GLP-1).[3]

Quantitative Comparison of Clinical Effects

A prospective, multicenter, open-label, blinded-endpoint, randomized controlled study (the PRIME-V study) provides valuable comparative data on the effects of this compound and metformin in patients with type 2 diabetes already being treated with sitagliptin.[1][4][5] The following tables summarize key findings from this study.

Table 1: Effects on Body Composition and Anthropometrics [1][4]

ParameterThis compound Group (Mean % Change)Metformin Group (Mean % Change)p-value
Visceral Fat Area-12.06%-3.65%0.040
Subcutaneous Fat Area-7.03%+2.15%0.004
Body Weight-2.9 kg (approx. -4%)-1.0 kg (approx. -1.5%)<0.001
BMISignificant ReductionLesser Reduction<0.001
Waist CircumferenceSignificant ReductionLesser Reduction<0.001

Table 2: Effects on Glycemic Control [1][4]

ParameterThis compound Group (Mean % Change)Metformin Group (Mean % Change)p-value
HbA1c-8.70%-12.73%0.015
Fasting Plasma GlucoseSignificant ReductionSignificant ReductionNot Reported
Fasting Insulin-20.73%+0.85%0.018
HOMA-R (Insulin Resistance)Significant ReductionNo Significant ChangeNot Reported
HOMA-β (Beta-cell function)+9.05%+26.04%0.029

Table 3: Effects on Lipid Profile [1]

ParameterThis compound Group (Mean % Change)Metformin Group (Mean % Change)p-value
Total Cholesterol+1.65%-5.94%0.001
LDL-Cholesterol+3.06%-7.57%0.008
HDL-Cholesterol+8.74%+1.51%0.006
Triglycerides (at 8 weeks)-12.72%+11.69%0.006

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and metformin are best understood by visualizing their respective signaling pathways.

Ipragliflozin_Mechanism cluster_kidney Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Tubular Cell Tubular Cell SGLT2->Tubular Cell Reabsorption Urine Urine SGLT2->Urine Glucose Excretion Bloodstream Bloodstream Tubular Cell->Bloodstream Glucose to Blood This compound This compound This compound->SGLT2 Inhibition

Figure 1. Mechanism of action of this compound in the renal proximal tubule.

Metformin_Mechanism cluster_liver Hepatocyte Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Complex I Complex I Metformin->Complex I Inhibition ATP ATP Complex I->ATP Decreases AMP AMP ATP->AMP Increases AMP/ATP ratio AMPK AMPK AMP->AMPK Activation Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose Output Glucose Output Gluconeogenesis->Glucose Output Decreases

Figure 2. Primary mechanism of action of Metformin in the hepatocyte.

Experimental Protocols

To provide a practical understanding of how the mechanisms of these drugs are investigated, detailed protocols for key experiments are provided below.

SGLT2 Inhibition Assay

This assay measures the ability of a compound like this compound to inhibit glucose uptake in cells expressing SGLT2. A fluorescent glucose analog, 2-NBDG, is commonly used.[6][7][8]

SGLT2_Assay_Workflow cluster_workflow SGLT2 Inhibition Assay Workflow start Start plate_cells Plate HK-2 cells (endogenous SGLT2) in 96-well plate start->plate_cells incubate_drug Incubate cells with this compound or vehicle control plate_cells->incubate_drug add_2nbdg Add 2-NBDG (fluorescent glucose analog) in Na+ containing buffer incubate_drug->add_2nbdg incubate_2nbdg Incubate for 10-30 min at 37°C add_2nbdg->incubate_2nbdg wash Wash cells with cold buffer to remove extracellular 2-NBDG incubate_2nbdg->wash measure_fluorescence Measure intracellular fluorescence (plate reader or microscope) wash->measure_fluorescence analyze Analyze data: Compare fluorescence in treated vs. control cells measure_fluorescence->analyze end End analyze->end

Figure 3. Experimental workflow for an SGLT2 inhibition assay.

Detailed Methodology:

  • Cell Culture: Human kidney proximal tubule epithelial cells (HK-2), which endogenously express SGLT2, are cultured in 96-well plates until sub-confluent.[6][7]

  • Compound Incubation: The culture medium is removed, and cells are washed with a sodium-containing buffer. Cells are then incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 16 hours).[6]

  • Glucose Uptake: The drug-containing buffer is removed, and cells are incubated with a buffer containing the fluorescent glucose analog 2-NBDG (e.g., 200 µM) for a short duration (e.g., 10-30 minutes) at 37°C.[6][8]

  • Washing: The incubation is stopped by removing the 2-NBDG containing buffer and washing the cells multiple times with ice-cold buffer to remove any extracellular fluorescence.[6]

  • Detection: The intracellular fluorescence is measured using a fluorescence microplate reader or visualized and quantified using a fluorescence microscope.[6][8]

  • Analysis: The fluorescence intensity in the this compound-treated wells is compared to the vehicle-treated wells to determine the percentage of SGLT2 inhibition.

Hepatic Glucose Production Assay

This assay is used to determine the effect of compounds like metformin on the production of glucose by liver cells (hepatocytes).[9][10]

Detailed Methodology:

  • Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice or rats and plated in collagen-coated culture plates.[10]

  • Starvation: To deplete intracellular glucose stores, the culture medium is replaced with a glucose-free medium for a period of 2-6 hours.[9]

  • Treatment and Gluconeogenic Substrate Addition: The starvation medium is replaced with a glucose production medium containing gluconeogenic precursors (e.g., lactate and pyruvate) and the test compound (metformin) or vehicle control. The cells are incubated for 3-4 hours.[9][10]

  • Sample Collection: At the end of the incubation, a sample of the culture medium is collected.

  • Glucose Measurement: The concentration of glucose in the collected medium is measured using a commercially available glucose assay kit (e.g., glucose oxidase-based).[9][10]

  • Normalization: The amount of glucose produced is normalized to the total protein content of the cells in each well to account for variations in cell number.[9]

Western Blot for AMPK Activation

This technique is used to measure the activation of AMPK by detecting its phosphorylation at a specific site (Threonine 172).[11][12][13]

Detailed Methodology:

  • Cell/Tissue Lysis: Cells or tissues treated with metformin or a control are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of AMPK (p-AMPK Thr172). A separate blot is often run and incubated with an antibody that recognizes total AMPK as a loading control.[11][12][13]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore that will bind to the primary antibody.[13]

  • Detection: The signal is detected using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands corresponding to p-AMPK and total AMPK is quantified.[11][13]

  • Analysis: The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.[12]

Conclusion

This compound and metformin represent two distinct and effective strategies for the management of type 2 diabetes. This compound offers a targeted, insulin-independent mechanism by promoting urinary glucose excretion through SGLT2 inhibition in the kidneys. Metformin, on the other hand, has a broader, multi-faceted mechanism, primarily centered on reducing hepatic glucose production via AMPK activation, with additional benefits on insulin sensitivity and gut hormone secretion.

The comparative data highlights that while metformin may have a greater effect on reducing HbA1c, this compound demonstrates superior efficacy in reducing visceral and subcutaneous fat, which are key contributors to insulin resistance.[1][4] These differences in their mechanisms of action and resulting physiological effects underscore the potential for individualized therapeutic approaches and combination therapies in the management of type 2 diabetes. The experimental protocols provided herein serve as a foundational guide for researchers aiming to further elucidate the molecular intricacies of these and other anti-diabetic agents.

References

A Comparative Analysis of Ipragliflozin and Other SGLT2 Inhibitors in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Ipragliflozin with other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, including Dapagliflozin, Canagliflozin, and Empagliflozin. The data presented is derived from various preclinical studies in established animal models of diabetes, offering insights into their relative pharmacological profiles.

Efficacy in Preclinical Models: A Quantitative Overview

SGLT2 inhibitors as a class have demonstrated robust efficacy in improving glycemic control and reducing body weight in various diabetic animal models.[1][2] Preclinical studies have categorized these inhibitors based on their duration of action, with this compound and Dapagliflozin classified as long-acting, while Canagliflozin, Empagliflozin, Tofogliflozin, and Luseogliflozin are considered intermediate-acting.[3] This differentiation in duration of action may influence the stability of blood glucose control throughout the day.[3]

While direct head-to-head preclinical studies with extensive quantitative comparisons are limited, the available data suggest that all these agents effectively increase urinary glucose excretion and consequently lower blood glucose levels in diabetic rodents.[2][3]

Table 1: Comparative Efficacy of SGLT2 Inhibitors on Blood Glucose in Diabetic Animal Models

SGLT2 InhibitorAnimal ModelDoseRoute of AdministrationDuration of TreatmentChange in Blood GlucoseCitation(s)
This compound KK-Ay mice0.1, 0.3, 1 mg/kgOralSingle doseDose-dependent reduction[4]
STZ-induced diabetic rats0.1, 0.3, 1 mg/kgOralSingle doseDose-dependent reduction[4]
Dapagliflozin Zucker Diabetic Fatty (ZDF) ratsNot specifiedOralSingle doseReduction observed within 6 hours[5]
Empagliflozin Zucker Diabetic Fatty (ZDF) rats10 mg/kg/dayNot specified6 or 14 weeksAbolished the increase in fasting plasma glucose[6]
Canagliflozin Not specifiedNot specifiedNot specifiedNot specifiedData not available in direct preclinical comparison

Note: Direct comparative studies with identical experimental conditions are scarce. The data above is synthesized from individual studies and should be interpreted with caution.

Table 2: Comparative Efficacy of SGLT2 Inhibitors on Body Weight in Diabetic Animal Models

SGLT2 InhibitorAnimal ModelDoseRoute of AdministrationDuration of TreatmentChange in Body WeightCitation(s)
This compound High-fat diet-induced obese ratsNot specifiedNot specifiedNot specifiedReduction in body fat mass[7]
Dapagliflozin Diet-induced obese (DIO) ratsNot specifiedNot specifiedChronicWeight loss attenuated by compensatory hyperphagia[7]
Empagliflozin High-fat diet-fed miceNot specifiedIn diet8 weeksSignificantly lower body mass compared to control[8]
Canagliflozin Not specifiedNot specifiedNot specifiedNot specifiedData not available in direct preclinical comparison

Note: The effect on body weight can be influenced by factors such as compensatory food intake.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for SGLT2 inhibitors is the inhibition of glucose reabsorption in the proximal tubules of the kidneys.[1][2] Beyond this direct effect, preclinical studies suggest that SGLT2 inhibitors may also exert their beneficial effects through the activation of key cellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and Sirtuin-1 (SIRT1) pathway.[1][9] Activation of this pathway is associated with reduced oxidative stress, decreased inflammation, and improved cellular homeostasis.[1]

SGLT2_Inhibitor_Signaling_Pathway SGLT2i SGLT2 Inhibitors SGLT2 SGLT2 in Kidney Proximal Tubule SGLT2i->SGLT2 Inhibit Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2i->Urinary_Glucose_Excretion Increases AMPK AMPK Activation SGLT2i->AMPK Activates Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases SIRT1 SIRT1 Activation AMPK->SIRT1 Activates Cellular_Benefits Reduced Oxidative Stress & Inflammation, Improved Homeostasis SIRT1->Cellular_Benefits Promotes

SGLT2 Inhibitor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of SGLT2 inhibitors.

Streptozotocin (STZ)-Induced Diabetes Model in Rats

This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[9]

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered. A common dosage is around 60 mg/kg body weight.[4]

  • Confirmation of Diabetes: Blood glucose levels are monitored, typically from the tail vein. Rats with blood glucose levels consistently above a certain threshold (e.g., ≥ 15 mM) are considered diabetic and included in the study.[9]

  • Drug Administration: SGLT2 inhibitors are typically administered orally via gavage once daily.[9]

  • Monitoring: Key parameters such as blood glucose levels, body weight, food and water intake, and urinary glucose excretion are monitored throughout the study period.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess glucose tolerance.

  • Animal Fasting: Mice are fasted overnight (approximately 16-18 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A bolus of glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

Experimental_Workflow_STZ_Model Start Start Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Start->Acclimatization STZ_Injection Induction of Diabetes (Single i.p. STZ injection) Acclimatization->STZ_Injection Confirmation Confirmation of Diabetes (Blood Glucose > 15 mM) STZ_Injection->Confirmation Grouping Randomization into Treatment Groups Confirmation->Grouping Treatment Daily Oral Administration (Vehicle or SGLT2 Inhibitor) Grouping->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight, etc.) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., OGTT, Tissue Collection) Monitoring->Endpoint At predefined time points Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for STZ-Induced Diabetes Model

Conclusion

This compound, along with other SGLT2 inhibitors, demonstrates significant efficacy in improving glycemic control and has favorable effects on body weight in preclinical models of diabetes. While direct comparative quantitative data is not always available under identical experimental conditions, the existing evidence suggests a class effect with some potential pharmacodynamic differences, such as the duration of action. Further head-to-head preclinical studies are warranted to delineate the subtle differences in the efficacy and long-term outcomes among these agents. The activation of the AMPK/SIRT1 pathway represents a promising area for understanding the broader metabolic benefits of SGLT2 inhibition beyond simple glucose lowering.

References

Validating the Anti-inflammatory Effects of Ipragliflozin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of Ipragliflozin and other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. The following sections detail the available experimental data, comprehensive experimental protocols for assessing anti-inflammatory activity, and visualizations of the key signaling pathways involved.

Comparative Analysis of Anti-inflammatory Effects

While in vivo studies have demonstrated the anti-inflammatory potential of this compound, direct quantitative in vitro comparisons with other SGLT2 inhibitors are not extensively available in the current literature. However, by examining existing in vitro data for other compounds in this class, we can infer the potential relative efficacy of this compound.

In studies with diabetic mice, this compound treatment has been shown to decrease the expression of crucial inflammatory molecules in vascular tissues, including monocyte chemoattractant protein-1 (MCP-1), vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1)[1][2]. Supporting these findings, related in vitro experiments have demonstrated that advanced glycation end-products, which are prevalent in diabetic conditions, increase the expression of these same inflammatory markers in human umbilical vein endothelial cells (HUVECs)[1][2].

To provide a comparative landscape, this guide includes in vitro data on other widely studied SGLT2 inhibitors, such as Empagliflozin and Dapagliflozin, which have been shown to directly modulate inflammatory responses in various cell types.

Table 1: In Vitro Anti-inflammatory Effects of SGLT2 Inhibitors

DrugCell TypeInflammatory StimulusTargetEffectConcentrationReference
This compound Human Umbilical Vein Endothelial Cells (HUVEC)Methylglyoxal (MGO)MCP-1, VCAM-1, ICAM-1Increased expression (in vitro support for in vivo findings)Not specified[1][2]
Empagliflozin Human CardiomyocytesIFNγ/TNFαCXCL10 secretionDose-dependent inhibition (IC50)76.14 nM[3][4]
Empagliflozin Rat Primary MicrogliaLipopolysaccharide (LPS)IL-6 protein release~14% reduction50 µM[5]
Empagliflozin Rat Primary MicrogliaLipopolysaccharide (LPS)TNF protein release~49% reduction50 µM[5]
Empagliflozin RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α, IL-1β, IL-6 mRNA expressionSignificant inhibition80 µM[6]
Dapagliflozin RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6, TNF-α expressionDecreased expressionNot specified[7]

Experimental Protocols

To facilitate the validation and comparison of the anti-inflammatory effects of this compound and other SGLT2 inhibitors, a detailed experimental protocol for an in vitro anti-inflammatory assay is provided below. This protocol is a composite based on methodologies frequently employed in the cited literature.

Assessing the Anti-inflammatory Effects of SGLT2 Inhibitors on Macrophages

1. Cell Culture and Maintenance:

  • Murine macrophage cell line (e.g., RAW 264.7) or human monocyte cell line (e.g., THP-1) are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For THP-1 cells, differentiation into a macrophage phenotype is induced by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh media.

2. Induction of Inflammatory Response:

  • Cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) and allowed to adhere overnight.
  • The culture medium is then replaced with fresh medium containing a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli (a common concentration is 1 µg/mL).

3. Treatment with SGLT2 Inhibitors:

  • Concurrently with or prior to the addition of the inflammatory stimulus, cells are treated with varying concentrations of this compound or a comparator SGLT2 inhibitor (e.g., Empagliflozin, Dapagliflozin). A vehicle control (e.g., DMSO) is also included.

4. Incubation:

  • The cells are incubated for a predetermined period. For cytokine protein measurement in the supernatant, a 24-hour incubation is common. For gene expression analysis (mRNA), a shorter incubation of 4-6 hours is often sufficient.

5. Quantification of Inflammatory Markers:

6. Data Analysis:

  • The results are expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
  • Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Visualizing the Mechanisms of Action

The anti-inflammatory effects of SGLT2 inhibitors are believed to be mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the proposed signaling cascades.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Macrophage Cell Culture (e.g., RAW 264.7) Seed Seed Cells in Plates Culture->Seed Adhere Overnight Adhesion Seed->Adhere Stimulate Add Inflammatory Stimulus (e.g., LPS) Adhere->Stimulate Treat Add this compound or Comparator Drug Adhere->Treat Incubate Incubate (4-24h) Stimulate->Incubate Treat->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Extract_RNA Extract RNA Incubate->Extract_RNA ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA qRT_PCR qRT-PCR for Gene Expression Extract_RNA->qRT_PCR

Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex IκB-NF-κB Complex TLR4->NFkB_complex activates NLRP3_Inflammasome NLRP3 Inflammasome TLR4->NLRP3_Inflammasome primes NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκB degradation This compound This compound This compound->NFkB_complex inhibits This compound->NLRP3_Inflammasome inhibits Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates Pro_IL1B Pro-IL-1β IL1B IL-1β Secretion Pro_IL1B->IL1B Caspase1->Pro_IL1B cleaves Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Inflammatory_Genes promotes

Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.

References

Ipragliflozin vs. DPP-4 Inhibitors: A Comprehensive Mechanistic and Synergistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanistic differences between the SGLT2 inhibitor ipragliflozin and the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It further explores the synergistic effects observed when these two classes of antihyperglycemic agents are used in combination, supported by quantitative data from clinical studies and detailed experimental protocols.

Mechanistic Differences: Distinct Pathways to Glycemic Control

This compound and DPP-4 inhibitors employ fundamentally different mechanisms to achieve glycemic control in patients with type 2 diabetes mellitus (T2DM). This compound's action is independent of insulin, while DPP-4 inhibitors enhance the endogenous incretin system.

This compound: Inducing Glucosuria through SGLT2 Inhibition

This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for reabsorbing the majority of filtered glucose from the tubular fluid back into the bloodstream. By inhibiting SGLT2, this compound effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in plasma glucose levels. This mechanism is entirely dependent on the glomerular filtration of glucose and is independent of insulin secretion or sensitivity.

cluster_renal_tubule Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose Urine Urine Glomerular Filtrate->Urine Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption This compound This compound This compound->SGLT2 Inhibits

Mechanism of Action of this compound
DPP-4 Inhibitors: Enhancing the Incretin Effect

DPP-4 inhibitors, such as sitagliptin, work by a different mechanism that involves the incretin system. Incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake. They play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from pancreatic α-cells.

The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly degrades and inactivates GLP-1 and GIP. DPP-4 inhibitors block the action of this enzyme, thereby increasing the circulating levels of active incretins. This enhancement of the incretin effect leads to improved glycemic control.

cluster_pancreas Pancreas cluster_gut Gut Pancreatic β-cell Pancreatic β-cell Pancreatic α-cell Pancreatic α-cell Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->Pancreatic β-cell Stimulates Insulin Secretion Incretins (GLP-1, GIP)->Pancreatic α-cell Suppresses Glucagon Secretion DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibits

Mechanism of Action of DPP-4 Inhibitors

Synergistic Effects: A Complementary Approach

The distinct mechanisms of action of this compound and DPP-4 inhibitors provide a strong rationale for their combination therapy. This approach addresses multiple pathophysiological defects in T2DM, leading to enhanced glycemic control and other metabolic benefits.[1][2][3]

The combination of an SGLT2 inhibitor and a DPP-4 inhibitor has been shown to be more effective at lowering blood glucose than either monotherapy.[1] The complementary actions include:

  • Dual-pronged attack on hyperglycemia: this compound reduces plasma glucose by removing it from the body, while DPP-4 inhibitors enhance the body's natural glucose-lowering mechanisms.

  • Mitigation of compensatory mechanisms: SGLT2 inhibition can sometimes lead to a paradoxical increase in glucagon secretion. DPP-4 inhibitors can counteract this effect by suppressing glucagon release.[4]

  • Broader metabolic benefits: The combination often results in greater reductions in body weight and blood pressure compared to DPP-4 inhibitor monotherapy, primarily driven by the effects of this compound.[5][6]

cluster_effects Physiological Effects This compound This compound Combination Combination This compound->Combination Glucose_Excretion ↑ Urinary Glucose Excretion This compound->Glucose_Excretion DPP4_Inhibitor DPP4_Inhibitor DPP4_Inhibitor->Combination Incretin_Effect ↑ Incretin Effect DPP4_Inhibitor->Incretin_Effect Glycemic_Control Improved Glycemic Control Combination->Glycemic_Control Body_Weight ↓ Body Weight Combination->Body_Weight Blood_Pressure ↓ Blood Pressure Combination->Blood_Pressure Glucose_Excretion->Glycemic_Control Insulin_Secretion ↑ Insulin Secretion Incretin_Effect->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretin_Effect->Glucagon_Secretion Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control

Synergistic Effects of Combination Therapy

Comparative Efficacy: Insights from Clinical Trials

Clinical studies have provided valuable quantitative data on the comparative efficacy of this compound, DPP-4 inhibitors, and their combination.

Head-to-Head Comparison: this compound vs. Sitagliptin

A 52-week, randomized, open-label trial (the N-ISM study) compared the efficacy of this compound and sitagliptin in Japanese patients with T2DM inadequately controlled with metformin.[7][8]

ParameterThis compound (50 mg/day)Sitagliptin (50-100 mg/day)
Change in HbA1c at 24 weeks -0.66%-0.92%
Change in HbA1c at 52 weeks -0.58%-0.76%
Change in Body Weight at 52 weeks -2.6 kg-0.2 kg
Change in BMI at 52 weeks -1.0 kg/m ²-0.1 kg/m ²
Change in Systolic Blood Pressure at 52 weeks -4.8 mmHg-0.9 mmHg
Change in Diastolic Blood Pressure at 52 weeks -2.3 mmHg-0.1 mmHg
Data from the N-ISM Study[7][8]

Another retrospective study comparing this compound and sitagliptin over 24 weeks showed a significantly greater decrease in body mass index and mean blood pressure with this compound.[5]

Combination Therapy: this compound and DPP-4 Inhibitors

A 52-week, open-label, prospective, real-world, multicenter study investigated the effects of this compound, a DPP-4 inhibitor, and their combination.[6]

ParameterThis compound GroupDPP-4i GroupCombination Group
Change in HbA1c -0.8%-0.7%-1.1%
Change in Body Weight -3.1 kg+0.2 kg-3.3 kg
Change in Waist Circumference -3.6 cm-0.1 cm-4.1 cm
Change in Systolic Blood Pressure -6.5 mmHg-1.0 mmHg-7.3 mmHg
Change in Diastolic Blood Pressure -2.8 mmHg-0.5 mmHg-3.5 mmHg
Data from a real-world multicenter study[6]

These findings suggest that the co-administration of this compound and a DPP-4 inhibitor leads to a better clinical outcome than either single-agent therapy.[6]

Experimental Protocols

The N-ISM Study: this compound vs. Sitagliptin
  • Study Design: A 52-week, multicenter, randomized, open-label, parallel-group comparison study.[7][8]

  • Participants: Japanese patients with type 2 diabetes inadequately controlled (HbA1c 7.0% to 10.0%) on a stable dose of metformin (≥1000 mg/day or maximum tolerated dose) for at least 8 weeks.[7][8]

  • Interventions: Patients were randomized to receive either this compound 50 mg once daily or sitagliptin 50 mg once daily. The dose of sitagliptin could be increased to 100 mg if glycemic control was inadequate.[7][8]

  • Primary Endpoint: The proportion of patients achieving a reduction in HbA1c of ≥0.5% without body weight gain at 52 weeks.[7]

  • Key Secondary Endpoints: Changes from baseline in HbA1c, fasting plasma glucose, body weight, BMI, blood pressure, and lipid profiles.[7][8]

  • Statistical Analysis: The full analysis set included all randomized patients who received at least one dose of the study drug. The primary endpoint was analyzed using a chi-squared test. Continuous variables were analyzed using an analysis of covariance (ANCOVA) model with treatment group as a factor and baseline value as a covariate.[8]

Start Patient Screening (T2DM on Metformin, HbA1c 7-10%) Randomization Randomization Start->Randomization Ipragliflozin_Arm This compound 50 mg/day Randomization->Ipragliflozin_Arm Sitagliptin_Arm Sitagliptin 50-100 mg/day Randomization->Sitagliptin_Arm Follow_Up 52-Week Follow-up Ipragliflozin_Arm->Follow_Up Sitagliptin_Arm->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

N-ISM Study Workflow
Real-World Multicenter Study: Combination Therapy

  • Study Design: A 52-week, open-label, prospective, real-world, multicenter study.[6]

  • Participants: A total of 101 patients with T2DM aged 20–80 years with HbA1c between 7.0% and 10.0%.[6]

  • Interventions: Patients were assigned to one of three groups: this compound 50 mg once daily, a DPP-4 inhibitor (physician's choice), or a combination of this compound 50 mg and a DPP-4 inhibitor.[6]

  • Primary Endpoint: Change in HbA1c levels at 52 weeks.[6]

  • Secondary Endpoints: Changes in body weight, waist circumference, blood pressure, and various metabolic parameters.[6]

  • Statistical Analysis: Changes from baseline were analyzed using paired t-tests or Wilcoxon signed-rank tests. Intergroup comparisons were performed using one-way analysis of variance (ANOVA) or the Kruskal-Wallis test.[6]

Conclusion

This compound and DPP-4 inhibitors offer distinct and complementary mechanisms for the management of type 2 diabetes. While both effectively lower blood glucose, this compound provides the additional benefits of weight loss and blood pressure reduction. The combination of these two drug classes demonstrates a synergistic effect, resulting in superior glycemic control and a more comprehensive improvement in metabolic parameters compared to monotherapy. The choice of therapy should be individualized based on patient characteristics, comorbidities, and treatment goals. Further long-term studies are warranted to fully elucidate the cardiovascular and renal benefits of this combination therapy.

References

Cross-Validation of Ipragliflozin's Effects: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical techniques used to validate the therapeutic effects of Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. By examining data from various methodologies, including advanced chromatography, large-scale clinical trial analysis, and pharmacokinetic/pharmacodynamic (PK/PD) modeling, researchers can gain a holistic understanding of the drug's performance.

Mechanism of Action: SGLT2 Inhibition

This compound's primary mechanism involves the selective inhibition of the SGLT2 protein in the kidneys.[1][2] This action curtails the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[1][2][3] The main pharmacodynamic effect is this increase in glucose excretion, which is a direct consequence of SGLT2 inhibition.[2][3]

cluster_0 Kidney Proximal Tubule cluster_1 Action of this compound Glomerulus Glomerular Filtration TubuleLumen Tubular Lumen (Glucose Filtered) Glomerulus->TubuleLumen SGLT2 SGLT2 Protein TubuleLumen->SGLT2 Glucose Reabsorption Urine Urinary Glucose Excretion TubuleLumen->Urine Increased Excretion Bloodstream Bloodstream SGLT2->Bloodstream This compound This compound This compound->SGLT2

Caption: this compound's mechanism of SGLT2 inhibition in the kidney.

Analytical Techniques for Quantification and Pharmacokinetics

The quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed.

Comparison of Chromatographic Techniques

ParameterRP-HPLC with UV/DAD DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Application Concurrent identification and quantification in pharmaceutical dosage forms.[1][4]Highly sensitive quantitative analysis in biological matrices (e.g., rat plasma) for pharmacokinetic studies.[5][6][7]
Principle Separation based on polarity, detection via UV-Visible light absorption.[1]Separation by chromatography followed by mass-based detection of specific parent-daughter ion transitions.[5]
Sensitivity Lower sensitivity, suitable for higher concentration samples. Limit of Quantification (LOQ) typically in the µg/mL range.[1]High sensitivity and specificity, suitable for low concentration biological samples.
Validation Guidelines Follows International Council for Harmonisation (ICH) guidelines for parameters like specificity, linearity, accuracy, precision, LOD, and LOQ.[1][4]Compliant with FDA bioanalytical guidelines, ensuring specificity, accuracy, and precision.[6]
Typical Use Case Quality control of this compound tablets.[1]Measuring plasma concentration-time profiles in preclinical and clinical studies.[5]
Experimental Protocol: LC-MS/MS for this compound in Rat Plasma

This protocol is based on a validated method for the quantitative analysis of this compound in rat plasma, essential for pharmacokinetic assessments.[5][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL plasma sample, add an internal standard (e.g., Empagliflozin).[5]

    • Perform liquid-liquid extraction using tert-butyl methyl ether.[5]

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

    • Evaporate the supernatant (organic layer) to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: Quicksorb ODS (2.1mm i.d. × 150mm, 5µm).[5]

    • Mobile Phase: Acetonitrile/0.1% formic acid (90:10, v/v).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer.[5]

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • This compound: m/z 422.0 [M+NH4]+ → 151.0.[5]

      • Internal Standard (Empagliflozin): m/z 451.2 [M+H]+ → 71.0.[5]

  • Data Analysis:

    • Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard against a standard calibration curve.

cluster_workflow LC-MS/MS Experimental Workflow Sample Plasma Sample Collection Prep Sample Preparation (Liquid-Liquid Extraction) Sample->Prep HPLC Chromatographic Separation (HPLC) Prep->HPLC MS Mass Spectrometric Detection (MS/MS) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis of this compound.

Cross-Validation of Clinical Efficacy

The clinical efficacy of this compound is cross-validated through meta-analyses of randomized controlled trials (RCTs) and long-term real-world evidence from post-marketing surveillance studies.

Summary of Efficacy Data

Outcome MeasureFinding from Meta-Analysis of RCTs (vs. Placebo)[8]Finding from 3-Year Post-Marketing Surveillance[9]
HbA1c Significant reduction (Standardized Mean Difference: -1.20%).Sustained decrease from baseline (-0.66% at 36 months).
Fasting Plasma Glucose Significant reduction (Standardized Mean Difference: -1.30 mg/dL).Sustained decrease observed for up to 3 years.
Body Weight Significant reduction (Standardized Mean Difference: -0.85 kg).Sustained decrease observed for up to 3 years.
Fasting Serum Insulin Significant reduction (Standardized Mean Difference: -1.64 μU/mL).Not a primary endpoint in this study.
Experimental Protocol: Pooled Analysis of Clinical Trials

This methodology synthesizes data from multiple studies to provide a more robust estimate of a drug's safety profile.

  • Study Selection: Identify all relevant randomized, placebo-controlled, parallel-group clinical trials of this compound from databases.[10]

  • Data Pooling: Pool safety data from the selected Phase II/III/IV studies. For comparative analysis, focus on a specific dose (e.g., 50 mg) and a consistent treatment duration (e.g., up to 24 weeks) across studies.[10]

  • Patient Population: Define the analysis set, including all patients who received at least one dose of the study drug (this compound or placebo).[10]

  • Safety Assessment:

    • Analyze Treatment-Emergent Adverse Events (TEAEs), Serious Adverse Events (SAEs), and TEAEs leading to discontinuation.[10]

    • Categorize TEAEs by severity (mild, moderate, severe).

    • Assess abnormal laboratory values and vital sign measurements.[10]

  • Statistical Analysis: Calculate the incidence of adverse events for both the this compound and placebo groups and compare them.

Cross-Validation of Clinical Safety

The safety profile of this compound is rigorously assessed by pooling data from numerous clinical trials and is confirmed through long-term surveillance in a real-world setting.

Summary of Safety Data (this compound 50 mg vs. Placebo)[10]

Adverse Event CategoryThis compound 50 mg (n=1209)Placebo (n=796)Key Observation
Any Treatment-Emergent AE (TEAE) 63.8%59.3%Incidence was similar between groups.
Serious AEs (SAEs) 2.5%3.3%Incidence was very low and similar for both groups.
TEAEs Leading to Discontinuation 3.6%6.5%Incidence was lower for this compound.
Constipation 2.8%0.8%3.5-fold higher incidence with this compound.
Pollakiuria (Frequent Urination) 5.0%1.4%3.6-fold higher incidence with this compound.
Thirst 2.8%1.4%2-fold higher incidence with this compound.

Long-term, 3-year post-marketing surveillance involving over 11,000 Japanese patients confirmed this safety profile and raised no new safety concerns.[9]

Integrated Validation Approach

A comprehensive understanding of this compound is achieved by integrating findings from different analytical domains. Pharmacokinetic data from LC-MS/MS studies inform dosing in clinical trials. Efficacy and safety results from RCTs provide the basis for regulatory approval, and long-term surveillance studies confirm these findings in a broader, real-world patient population.

cluster_validation Integrated Cross-Validation Framework A Preclinical & Phase I (LC-MS/MS, PK/PD Modeling) - Quantifies drug levels - Informs dosing B Phase II/III Clinical Trials (RCTs) - Establishes Efficacy - Assesses Safety A->B informs D Comprehensive Drug Profile (this compound) A->D C Post-Marketing Surveillance (Real-World Data) - Confirms long-term safety - Validates effectiveness B->C confirms & validates in B->D C->D

Caption: Logical flow from foundational analytics to a complete drug profile.

References

Combination Therapy in Type 1 Diabetes Models: A Comparative Guide to Ipragliflozin and Insulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of type 1 diabetes mellitus (T1DM) remains a significant challenge, with insulin monotherapy often failing to achieve optimal glycemic control without increasing the risk of hypoglycemia and weight gain[1]. Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as ipragliflozin, offer an insulin-independent mechanism to lower blood glucose by promoting urinary glucose excretion[2][3]. This guide provides an objective comparison of this compound and insulin combination therapy versus alternatives in preclinical T1DM models, supported by experimental data and detailed methodologies.

Mechanism of Action: A Dual Approach

This compound selectively inhibits SGLT2 in the proximal renal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate[1][3][4]. By blocking this transporter, this compound increases urinary glucose excretion, thereby lowering plasma glucose levels independent of insulin action[2][3]. This complementary mechanism allows for a dual approach to managing hyperglycemia in T1DM when combined with traditional insulin replacement therapy.

cluster_kidney Kidney Proximal Tubule cluster_periphery Peripheral Tissues (Muscle, Fat) SGLT2 SGLT2 Transporter UGE Increased Urinary Glucose Excretion Filtrate Glomerular Filtrate (High Glucose) SGLT2->Filtrate Blocks Reabsorption BloodGlucose Reduced Blood Glucose UGE->BloodGlucose Filtrate->SGLT2 Glucose Reabsorption GlucoseUptake Increased Glucose Uptake GlucoseUptake->BloodGlucose This compound This compound This compound->SGLT2 Inhibits Insulin Insulin Therapy Insulin->GlucoseUptake Stimulates Hyperglycemia Hyperglycemia

Caption: Dual mechanism of this compound and Insulin therapy.

Performance Data in Preclinical Models

Studies in streptozotocin (STZ)-induced diabetic animal models, which mimic key aspects of T1DM, have demonstrated the efficacy of combining an SGLT2 inhibitor with insulin.

Table 1: Glycemic Control and Metabolic Parameters

This table summarizes the effects of combination therapy on key metabolic markers in STZ-induced diabetic rats over several weeks of treatment. Data from studies using dapagliflozin, another selective SGLT2 inhibitor, are included for comparison.

ParameterControl (Non-Diabetic)Diabetic (Untreated)Insulin Alone (High Dose)SGLT2i + Insulin (Low Dose)SGLT2i AloneSource
Blood Glucose NormalMarkedly HighLoweredSignificantly LoweredNo Significant Effect[5][6]
HbA1c NormalHighImprovedSignificantly Improved-[5]
Plasma Triglycerides NormalIncreasedDecreased (NS)Significantly DecreasedIncreased[6]
Body Weight Normal GainLossImprovedImprovedNo Improvement[6]
Daily Insulin Dose N/AN/AHighReduced (Low Dose)N/A[5][6]

(NS = Not Significant; SGLT2i data primarily from dapagliflozin studies)

Table 2: Effects on Glycemic Variability

SGLT2 inhibitors have been shown to reduce glycemic variability, a critical factor in preventing diabetes-related complications. The following data is from a pooled analysis of studies using dapagliflozin in human T1DM patients, providing insight into the potential effects in corresponding models.

Parameter (Change from Baseline)PlaceboDapagliflozin 5 mgDapagliflozin 10 mgSource
Time in Range (>70 to ≤180 mg/dL) -2.59%+6.48%+8.08%[7]
Mean 24-h Glucose Reduced SlightlyImprovedImproved[7]
Mean Amplitude of Glucose Excursion (MAGE) Reduced SlightlyImprovedImproved[7]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the combination therapy in rodent models.

Induction of Type 1 Diabetes Model

A common method for inducing a T1DM-like state in rodents is through the chemical ablation of pancreatic β-cells using streptozotocin (STZ).

  • Animal Model: Male Sprague-Dawley rats (7 weeks old) are typically used.[6]

  • Induction Agent: A single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ) is administered.[5][6] A common dosage is 60 mg/kg.[6]

  • Confirmation of Diabetes: Diabetes is confirmed by the presence of marked hyperglycemia (e.g., blood glucose levels > 250-300 mg/dL) several days post-injection.[5][6]

Treatment Administration and Study Design

Diabetic animals are divided into several groups to compare the effects of different treatment regimens.

  • Acclimatization: Animals are allowed an adaptation period of at least one week before the experiment begins.[6]

  • Grouping: Typical study groups include:

    • Non-diabetic control

    • Diabetic control (untreated)

    • Diabetic + Insulin alone (e.g., Humulin N)

    • Diabetic + this compound alone (administered orally)

    • Diabetic + Combination of low-dose insulin and this compound

  • Duration: Studies can be short-term (e.g., 3 weeks) or subchronic (e.g., 8 weeks or longer) to evaluate both immediate and sustained effects.[5][6]

  • Dosage:

    • This compound/SGLT2i: Administered orally once daily (e.g., 0.1 mg/kg for dapagliflozin).[6]

    • Insulin: Administered subcutaneously once daily. The "low dose" in combination groups is typically half that of the insulin monotherapy group.[6]

cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Analysis A Select Animal Models (e.g., Sprague-Dawley Rats) B Induce T1DM (Single STZ Injection, 60 mg/kg) A->B C Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) B->C D Randomize into Treatment Groups C->D E Administer Daily Treatment (e.g., 4-8 weeks) D->E F Monitor Weekly (Blood Glucose, Body Weight) E->F G Sacrifice and Collect Samples (Blood, Plasma, Tissues) F->G H Analyze Endpoints (HbA1c, Lipids, Biomarkers) G->H I Statistical Comparison of Group Outcomes H->I

Caption: A typical experimental workflow for preclinical T1DM studies.

Logical Framework and Outcomes

The combination of this compound and insulin initiates a cascade of physiological effects that lead to improved overall metabolic health in T1DM models. The therapy not only addresses hyperglycemia but also ameliorates associated abnormalities.

Ipra This compound SGLT2_Inhibition SGLT2 Inhibition Ipra->SGLT2_Inhibition Insulin Low-Dose Insulin Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake UGE ↑ Urinary Glucose Excretion SGLT2_Inhibition->UGE Glucose_Lowering ↓ Blood Glucose Glucose_Uptake->Glucose_Lowering UGE->Glucose_Lowering HbA1c ↓ HbA1c Glucose_Lowering->HbA1c Lipids ↓ Hyperlipidemia Glucose_Lowering->Lipids Oxidative_Stress ↓ Oxidative Stress Glucose_Lowering->Oxidative_Stress Goal Improved Glycemic Control & Amelioration of Metabolic Abnormalities HbA1c->Goal Lipids->Goal Weight Body Weight Improvement Weight->Goal Oxidative_Stress->Goal

Caption: Logical flow from combination therapy to metabolic outcomes.

Conclusion

The combination of this compound and insulin in type 1 diabetes models demonstrates significant therapeutic potential. Experimental data consistently show that this dual-mechanism approach leads to superior glycemic control compared to monotherapy, evidenced by reductions in blood glucose and HbA1c.[5] Furthermore, the combination allows for a reduction in the required insulin dosage, potentially lowering the risk of insulin-induced hypoglycemia and weight gain.[5][6] The therapy also shows beneficial effects on related metabolic issues such as hyperlipidemia and hepatic steatosis.[5] These findings suggest that SGLT2 inhibitors like this compound are efficacious as an adjunctive-to-insulin therapy and represent a promising strategy for improving the management of type 1 diabetes.[5]

References

Head-to-head comparison of Ipragliflozin and Canagliflozin on renal outcomes in animal models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of preclinical data on the renoprotective effects of two prominent SGLT2 inhibitors.

In the landscape of sodium-glucose cotransporter-2 (SGLT2) inhibitors, both ipragliflozin and canagliflozin have demonstrated significant promise in mitigating the progression of kidney disease in preclinical animal models. While direct head-to-head clinical trials are extensive, this guide synthesizes available data from various animal studies to offer a comparative overview of their effects on renal outcomes. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced renal effects of these two agents.

The following sections present a compilation of quantitative data from studies utilizing common animal models of kidney disease, including diabetic nephropathy models (db/db mice and streptozotocin-induced diabetes) and ischemia-reperfusion injury models. Detailed experimental protocols are provided to contextualize the findings, and key pathways and workflows are visualized to enhance comprehension.

Quantitative Data Summary

The efficacy of this compound and Canagliflozin on key renal parameters is summarized below. Data has been extracted from studies using comparable animal models to facilitate a cross-study comparison.

Parameter Animal Model This compound Canagliflozin Reference
Urinary Albumin Excretion db/db miceDose-dependent reduction. High-dose significantly reduced albuminuria.[1][2]Low dose (0.01 mg/kg/day) improved albuminuria.[3][1][2][3]
STZ-induced diabetic mice/ratsHigh and low doses reduced urinary albumin excretion.[1]High-dose (30 mg/kg/day) significantly decreased urinary albumin.[4][1][4]
Serum Creatinine / Creatinine Clearance db/db miceSlightly reduced creatinine clearance in a dose-dependent manner.[1][2]Not consistently reported to be significantly altered in db/db models in the reviewed studies.[1][2]
STZ-induced diabetic mice/ratsSlightly reduced the decrease in creatinine clearance in a dose-dependent manner.[1]No significant difference in serum creatinine was detected.[4][1][4]
Ischemia-Reperfusion Injury (Rats)Not available in the reviewed studies.Significantly reduced serum creatinine and increased inulin clearance.[5][6][7][5][6][7]
Kidney Weight db/db miceAmeliorated the increase in kidney weight in a dose-dependent manner.[1][2]Not consistently reported in the reviewed studies for this model.[1][2]
Renal Histology db/db miceInhibited renal hypertrophy and glomerulomegaly.[1][2]Improved renal tissue damage.[3][1][2][3]
STZ-induced diabetic ratsNot explicitly detailed in the reviewed studies.Improved histological structure changes in the kidney.[4][4]
Ischemia-Reperfusion Injury (Rats)Not available in the reviewed studies.Reduced tubular injury and inflammation.[5][6][7][5][6][7]
Oxidative Stress Markers (e.g., 8-OHdG, 3-nitrotyrosine) db/db miceHigh-dose reduced urinary 8-OHdG and renal 3-nitrotyrosine expression.[1]Not explicitly detailed in the reviewed studies for this model.[1]
STZ-induced diabetic miceHigh-dose reduced urinary 8-OHdG and renal 3-nitrotyrosine expression.[1]Not explicitly detailed in the reviewed studies for this model.[1]
Ischemia-Reperfusion Injury (Rats)Not available in the reviewed studies.Improved redox profile.[5][6][7][5][6][7]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies from key experiments cited in this guide.

Diabetic Nephropathy Model: db/db Mice
  • This compound Study Protocol:

    • Animals: Male db/db mice and their lean littermates (db/m) were used.

    • Treatment: this compound was administered orally via gavage once daily for a specified period (e.g., 8 weeks). Dosages typically included a low dose (e.g., 0.3 mg/kg/day) and a high dose (e.g., 3 mg/kg/day). A vehicle control group was also maintained.

    • Renal Outcome Assessment:

      • Urinary Albumin: Urine samples were collected over 24 hours in metabolic cages, and albumin concentration was measured by ELISA.

      • Creatinine Clearance: Serum and urinary creatinine levels were measured to calculate creatinine clearance as an indicator of glomerular filtration rate.

      • Histology: Kidneys were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Periodic acid-Schiff (PAS) to assess renal hypertrophy and glomerulomegaly.

      • Oxidative Stress: Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) was measured by ELISA. Renal expression of 3-nitrotyrosine was assessed by immunohistochemistry.[1]

  • Canagliflozin Study Protocol:

    • Animals: Male db/db mice were used.

    • Treatment: Canagliflozin was administered at a low dose (e.g., 0.01 mg/kg/day) for a period of 4 to 8 weeks.

    • Renal Outcome Assessment:

      • Urinary Albumin: 24-hour urine samples were collected, and albumin excretion levels were measured.

      • Histology: Renal sections were stained with PAS to evaluate the mesangial expansion.[3]

Diabetic Nephropathy Model: STZ-Induced Diabetes
  • This compound Study Protocol (Mice):

    • Induction of Diabetes: Diabetes was induced in mice by a single intraperitoneal injection of streptozotocin (STZ).

    • Treatment: this compound was administered orally at low (0.3 mg/kg/day) and high (3 mg/kg/day) doses for 8 weeks.

    • Renal Outcome Assessment: Similar to the db/db mouse protocol, assessments included urinary albumin excretion, creatinine clearance, and markers of oxidative stress (urinary 8-OHdG and renal 3-nitrotyrosine).[1]

  • Canagliflozin Study Protocol (Rats):

    • Induction of Diabetes: Male Wistar rats received a single intraperitoneal dose of STZ (35mg/kg).

    • Treatment: Canagliflozin (30 mg/kg/day) was administered orally for 12 weeks.

    • Renal Outcome Assessment:

      • Biochemical Analysis: Blood samples were used to estimate serum creatinine and urea levels.

      • Urinary Analysis: Urine samples were collected to assess urinary albumin and the albumin-to-creatinine ratio.

      • Histopathology: Kidney tissues were obtained for histopathological screening.[4]

Ischemia-Reperfusion Injury Model (Rats)
  • Canagliflozin Study Protocol:

    • Animals: Male Wistar rats were used.

    • Injury Model: Acute kidney injury was induced by bilateral renal hilum clamping for 30 minutes, followed by reperfusion.

    • Treatment: Canagliflozin (200 mg/kg) was administered by gavage once daily for 5 days before the ischemia-reperfusion procedure.

    • Renal Outcome Assessment:

      • Renal Function: Serum creatinine and inulin clearance were measured.

      • Renal Hemodynamics: Mean arterial pressure, renal blood flow, and renal vascular resistance were evaluated.

      • Redox Profile: Urinary peroxides, lipid peroxidation, urinary nitrate, and renal tissue thiols were assessed.

      • Histology: Renal sections were scored for tubular injury and inflammation.[5][6][7]

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and molecular mechanisms discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Diabetic_Nephropathy cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Renal Outcome Assessment db/db Mice db/db Mice Vehicle Control Vehicle Control db/db Mice->Vehicle Control This compound (Low/High Dose) This compound (Low/High Dose) db/db Mice->this compound (Low/High Dose) Canagliflozin (Specified Dose) Canagliflozin (Specified Dose) db/db Mice->Canagliflozin (Specified Dose) STZ Injection STZ Injection STZ Injection->Vehicle Control STZ Injection->this compound (Low/High Dose) STZ Injection->Canagliflozin (Specified Dose) Urine Collection (24h) Urine Collection (24h) Vehicle Control->Urine Collection (24h) This compound (Low/High Dose)->Urine Collection (24h) Canagliflozin (Specified Dose)->Urine Collection (24h) Albuminuria Albuminuria Urine Collection (24h)->Albuminuria Blood Sampling Blood Sampling Serum Creatinine Serum Creatinine Blood Sampling->Serum Creatinine Urine & Blood Urine & Blood Creatinine Clearance Creatinine Clearance Urine & Blood->Creatinine Clearance Kidney Harvest Kidney Harvest Histology (PAS) Histology (PAS) Kidney Harvest->Histology (PAS) Oxidative Stress Markers Oxidative Stress Markers Kidney Harvest->Oxidative Stress Markers

Caption: Experimental workflow for diabetic nephropathy studies.

Experimental_Workflow_IRI cluster_pretreatment Pre-treatment cluster_injury Ischemia-Reperfusion Injury cluster_assessment Outcome Assessment Vehicle Vehicle Bilateral Renal Clamping Bilateral Renal Clamping Vehicle->Bilateral Renal Clamping Canagliflozin Canagliflozin Canagliflozin->Bilateral Renal Clamping Reperfusion Reperfusion Bilateral Renal Clamping->Reperfusion Renal Function (SCr, Inulin Clearance) Renal Function (SCr, Inulin Clearance) Reperfusion->Renal Function (SCr, Inulin Clearance) Renal Hemodynamics Renal Hemodynamics Reperfusion->Renal Hemodynamics Histology (Tubular Injury) Histology (Tubular Injury) Reperfusion->Histology (Tubular Injury) Redox Profile Redox Profile Reperfusion->Redox Profile

Caption: Workflow for ischemia-reperfusion injury experiments.

SGLT2_Inhibition_Renal_Protection SGLT2 Inhibition SGLT2 Inhibition Reduced Glucose Reabsorption Reduced Glucose Reabsorption SGLT2 Inhibition->Reduced Glucose Reabsorption Reduced Sodium Reabsorption Reduced Sodium Reabsorption SGLT2 Inhibition->Reduced Sodium Reabsorption Reduced Inflammation Reduced Inflammation SGLT2 Inhibition->Reduced Inflammation Decreased Oxidative Stress Decreased Oxidative Stress Reduced Glucose Reabsorption->Decreased Oxidative Stress Improved Renal Hemodynamics Improved Renal Hemodynamics Reduced Sodium Reabsorption->Improved Renal Hemodynamics Renoprotection Renoprotection Decreased Oxidative Stress->Renoprotection Improved Renal Hemodynamics->Renoprotection Reduced Inflammation->Renoprotection

Caption: Proposed mechanisms of SGLT2 inhibitor-mediated renoprotection.

References

Reproducibility of Ipragliflozin's effects across different research laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the consistent and variable effects of the SGLT2 inhibitor, Ipragliflozin, across independent research findings, providing a resource for scientists and drug development professionals to assess its therapeutic potential and guide future studies.

This compound, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated efficacy in the management of type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels.[1][2][3] Its mechanism of action, independent of insulin secretion, offers a unique therapeutic approach with additional benefits such as weight reduction and blood pressure control.[1][4][5][6] This guide synthesizes data from multiple preclinical and clinical studies to evaluate the reproducibility of this compound's effects across different research laboratories, providing a comparative overview of its performance and the experimental protocols utilized.

Comparative Efficacy of this compound Across Preclinical and Clinical Studies

The glucose-lowering effect of this compound is a well-documented and reproducible finding across numerous studies. In both animal models of type 2 diabetes and human clinical trials, administration of this compound consistently leads to significant reductions in key glycemic markers.

Table 1: Reproducibility of this compound's Effects on Glycemic Control

Study TypeModel/PopulationKey FindingsReference
PreclinicalStreptozotocin-nicotinamide-induced diabetic miceDose-dependent improvement in hyperglycemia and glucose intolerance.[7]
PreclinicalType 2 diabetic mice with NASHSignificant improvements in hyperglycemia and insulin resistance.[8]
PreclinicalStreptozotocin-induced diabetic miceSignificant decrease in non-fasting blood glucose levels.[9]
Clinical TrialAsian patients with T2DM on metforminSignificant reduction in HbA1c and fasting plasma glucose compared to placebo.[10][10]
Clinical TrialJapanese patients with T2DMSignificant decrease in HbA1c.[11]
Meta-analysis13 Randomized Controlled TrialsSignificant reduction in HbA1c and fasting plasma glucose compared to placebo.[12][12]

Beyond glycemic control, this compound has been consistently shown to induce weight loss, a beneficial side effect for many patients with type 2 diabetes. This effect is attributed to the caloric loss resulting from urinary glucose excretion.

Table 2: Reproducibility of this compound's Effects on Body Weight

Study TypeModel/PopulationKey FindingsReference
PreclinicalHigh-fat diet-induced obese miceBeneficial effects on body weight.[4][4]
PreclinicalType 2 diabetic mice with NASHSignificant improvements in obesity.[8][8]
Clinical TrialAsian patients with T2DM on metforminSignificant reduction in body weight compared to placebo.[10][10]
Clinical TrialJapanese patients with T2DMSignificant decrease in body weight and waist circumference.[11][11]
Meta-analysis13 Randomized Controlled TrialsSignificant body weight reduction compared to placebo.[12][12]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The primary mechanism of this compound involves the inhibition of SGLT2 in the renal proximal tubules.[1][2][4] However, some studies suggest additional molecular pathways may be involved in its metabolic benefits. One proposed mechanism involves the activation of the AMPK/SIRT1 pathway, which plays a crucial role in regulating energy expenditure.[4]

This compound Signaling Pathway This compound This compound SGLT2 SGLT2 (in Kidney) This compound->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion This compound->Urinary_Glucose_Excretion Promotes AMPK AMPK Activation This compound->AMPK Activates Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases SIRT1 SIRT1 Activation AMPK->SIRT1 Activates Energy_Expenditure Energy Expenditure SIRT1->Energy_Expenditure Upregulates

Caption: Proposed signaling pathway of this compound.

The experimental workflow for evaluating the efficacy of this compound in preclinical rodent models generally follows a standardized procedure, which contributes to the reproducibility of findings.

Preclinical Experimental Workflow Animal_Model Induction of Type 2 Diabetes in Rodent Model (e.g., High-Fat Diet, STZ) Grouping Randomized Grouping: - Vehicle Control - this compound Treatment Animal_Model->Grouping Treatment Daily Oral Administration of this compound or Vehicle Grouping->Treatment Monitoring Regular Monitoring: - Body Weight - Food/Water Intake - Blood Glucose Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Glucose Tolerance Test - Insulin Tolerance Test - Serum Biomarkers - Tissue Histology Monitoring->Endpoint_Analysis

Caption: General experimental workflow for preclinical studies.

Detailed Experimental Protocols

To facilitate the replication and comparison of studies, detailed methodologies are crucial. Below are summaries of common experimental protocols used in this compound research.

Rodent Models of Type 2 Diabetes:

  • High-Fat Diet (HFD)-Induced Obesity Model: Mice (e.g., C57BL/6) are fed a diet with a high percentage of calories from fat (e.g., 45-60%) for several weeks to induce obesity, insulin resistance, and hyperglycemia.[4][8]

  • Streptozotocin (STZ)-Nicotinamide-Induced Diabetes Model: This model involves the administration of nicotinamide to protect pancreatic β-cells partially, followed by a low dose of STZ to induce a stable, mild hyperglycemia characteristic of type 2 diabetes.[7]

  • Genetically Diabetic Models: Spontaneously diabetic models like the KK/Ay mice are also utilized.[8]

Drug Administration:

  • Route: this compound is typically administered orally via gavage.[4][8]

  • Vehicle: The drug is often suspended in a 0.5% methylcellulose solution.[8]

  • Dosage: Dosages in preclinical studies have ranged from 0.1 mg/kg to 3 mg/kg body weight per day.[7][8]

Key Efficacy Assessments:

  • Glycemic Control:

    • Fasting Blood Glucose: Measured from tail vein blood after a period of fasting (e.g., 6 hours).

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal.[8]

  • Body Composition and Weight:

    • Body Weight: Monitored regularly throughout the study period.[8]

  • Biochemical Analysis:

    • Serum Insulin and Lipids: Measured from blood samples collected at the end of the study.

  • Histological Analysis:

    • Liver and Adipose Tissue: Tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess changes in cell morphology and lipid accumulation.[4]

Conclusion

The available evidence from a range of preclinical and clinical studies demonstrates a high degree of reproducibility for the primary effects of this compound, namely its ability to lower blood glucose and reduce body weight in the context of type 2 diabetes. The consistency of these findings across different laboratories and study populations can be attributed to its well-defined mechanism of action and the use of standardized experimental models and clinical trial designs. While the core effects are consistent, minor variations in the magnitude of the effects can be observed, likely due to differences in experimental protocols, animal models, patient populations, and concomitant medications. Future research should continue to adhere to detailed and transparent reporting of methodologies to further enhance the comparability and reproducibility of findings.

References

A Comparative Guide to Ipragliflozin and Other SGLT2 Inhibitors for Translational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data of Ipragliflozin with other prominent Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. The data presented is intended to support translational research applications by offering insights into the comparative efficacy and underlying mechanisms of this class of drugs.

Comparative Efficacy of SGLT2 Inhibitors

The following tables summarize the clinical trial data for this compound and its competitors, focusing on key metabolic parameters.

Glycated Hemoglobin (HbA1c) Reduction
DrugDosageMean Change from Baseline (%)Trial Duration
This compound 50 mg/day-0.65% to -1.3%[1]12 weeks
Dapagliflozin5 mg/day-0.8%[2]6 months
Empagliflozin10 mg/day-0.64% to -0.73%[3][4]12-24 weeks
25 mg/day-0.97%[3]24 weeks
Canagliflozin100 mg/dayApprox. -0.58%[5]26 weeks
300 mg/day-26 weeks
Ertugliflozin5 mg/day-0.7%[6]26 weeks
15 mg/day-0.9%[6]26 weeks
Sotagliflozin200 mg/day-0.33%[7]-
400 mg/day-0.42% to -0.48%[7][8]-
Luseogliflozin2.5 mg/day-0.98% to -1.08%[9]1-2 years
Tofogliflozin20 mg/day-0.3%[10]104 weeks
Body Weight Reduction
DrugDosageMean Change from Baseline (kg)Trial Duration
This compound 50 mg/day-0.66 to -1.89[1]12 weeks
Dapagliflozin5 mg/day-2.2 to -2.5[2][11]3-6 months
Empagliflozin10 mg/day-1.7 to -1.9[4]12-24 weeks
Canagliflozin100 mg/dayApprox. -1.60[5]26 weeks
300 mg/day-26 weeks
Ertugliflozin5 mg/day-2.32[12]-
15 mg/day-2.39[12]-
Sotagliflozin400 mg/day-1.33 to -1.88[8][13]-
Luseogliflozin2.5 mg/dayApprox. -2.8 (at 2 years)2 years
Tofogliflozin20 mg/day-3.05[14]104 weeks
Blood Pressure Reduction (Systolic)
DrugDosageMean Change from Baseline (mmHg)Trial Duration
This compound 50 mg/day-2.8 to -3.2[1][5]16-24 weeks
Dapagliflozin5 mg/day-2.2 to -2.3[2][11]3-6 months
Empagliflozin10 mg/day-3.2 to -5.5[15]24 weeks
Canagliflozin100 mg/dayApprox. -3.93[5]-
Ertugliflozin5 mg & 15 mg/day-3.64[12]-
Sotagliflozin400 mg/day-2.44 to -2.60[8][13]-
Luseogliflozin2.5 mg/day-5.3 (at 1 year)[9]1 year
Tofogliflozin20 mg/day-5.1[10]104 weeks

Experimental Protocols

The clinical trials for SGLT2 inhibitors generally follow a randomized, double-blind, placebo-controlled design. Below is a representative methodology synthesized from multiple trial protocols.

1. Study Population:

  • Inclusion Criteria: Adults (typically ≥18 or ≥20 years) with a diagnosis of type 2 diabetes mellitus for at least 12 weeks. Baseline HbA1c levels are generally between 7.0% and 10.5%. Patients are often on a stable dose of metformin or other background antidiabetic therapy.

  • Exclusion Criteria: History of type 1 diabetes, severe renal impairment (e.g., eGFR < 30 or 45 mL/min/1.73m²), recent cardiovascular events, or other significant comorbidities that could interfere with the study outcomes.

2. Treatment Regimen:

  • Patients are randomized to receive the investigational SGLT2 inhibitor at a specified daily dose (e.g., this compound 50 mg) or a matching placebo.

  • The treatment is administered orally, once daily, typically in the morning.

  • The duration of the double-blind treatment period can range from 12 weeks to over a year, with some long-term extension studies.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome is usually the change in HbA1c from baseline to the end of the treatment period.

  • Secondary Efficacy Endpoints: These often include changes in body weight, fasting plasma glucose, and systolic and diastolic blood pressure.

  • Safety Assessments: Adverse events are monitored throughout the study. Specific events of interest include hypoglycemia, urinary tract infections, genital mycotic infections, and volume depletion-related events. Laboratory parameters (e.g., lipid profile, renal function markers) and vital signs are regularly assessed.

4. Biomarker Analysis:

  • In some translational studies, blood and urine samples are collected at baseline and at various time points during the trial to analyze a panel of biomarkers. These may include markers of inflammation (e.g., hsCRP, IL-6), cardiovascular stress (e.g., NT-proBNP), and kidney injury (e.g., KIM-1).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Metabolic Pathways

This compound, like other SGLT2 inhibitors, exerts its effects beyond glycemic control by influencing key metabolic signaling pathways. Preclinical studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. This activation contributes to the amelioration of hepatic steatosis and the browning of white adipose tissue, leading to increased energy expenditure.

Ipragliflozin_Pathway This compound This compound SGLT2_Inhibition SGLT2 Inhibition in Kidney This compound->SGLT2_Inhibition Glucosuria Increased Urinary Glucose Excretion SGLT2_Inhibition->Glucosuria Caloric_Loss Caloric Loss Glucosuria->Caloric_Loss AMPK_Activation AMPK Activation Caloric_Loss->AMPK_Activation SIRT1_Activation SIRT1 Activation AMPK_Activation->SIRT1_Activation Hepatic_Steatosis Decreased Hepatic Steatosis SIRT1_Activation->Hepatic_Steatosis Adipose_Browning Adipose Tissue Browning SIRT1_Activation->Adipose_Browning Energy_Expenditure Increased Energy Expenditure Adipose_Browning->Energy_Expenditure

Caption: this compound's signaling pathway.

Typical Clinical Trial Workflow for an SGLT2 Inhibitor

The following diagram illustrates a standard workflow for a clinical trial evaluating an SGLT2 inhibitor.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HbA1c, Weight, BP, Biomarkers) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (SGLT2 Inhibitor) Randomization->Treatment_Arm 1:1 Ratio Placebo_Arm Placebo Group Randomization->Placebo_Arm 1:1 Ratio Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Final_Visit End of Treatment Visit (Final Assessments) Follow_Up->Final_Visit Data_Analysis Data Analysis (Efficacy & Safety) Final_Visit->Data_Analysis

Caption: Clinical trial workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipragliflozin
Reactant of Route 2
Reactant of Route 2
Ipragliflozin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.